3-Chloro-10H-phenothiazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-10H-phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUVPRWTWNQSOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061624 | |
| Record name | 10H-Phenothiazine, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207-99-4 | |
| Record name | 3-Chloro-10H-phenothiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chlorophenothiazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10H-Phenothiazine, 3-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 10H-Phenothiazine, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-10H-phenothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLOROPHENOTHIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAA2N1HWX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-10H-phenothiazine (CAS No. 1207-99-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-10H-phenothiazine, identified by the CAS number 1207-99-4, is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1][2] Its tricyclic "butterfly-like" structure, featuring a chlorine substituent, is a foundational scaffold in medicinal chemistry, most notably for the development of phenothiazine-class antipsychotic drugs.[1][3] Following the discovery of the therapeutic potential of phenothiazine derivatives in the 1950s, extensive research has focused on modifying this core structure to establish clear structure-activity relationships.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, safety protocols, and applications, with a focus on its pivotal role in pharmaceutical development.
Physicochemical and Spectroscopic Data
The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 1207-99-4 | [1][4] |
| Molecular Formula | C₁₂H₈ClNS | [4][5] |
| Molecular Weight | 233.72 g/mol | [1][4] |
| Melting Point | 200-201 °C | [5] |
| Boiling Point | 397.7 °C at 760 mmHg | [5] |
| Density | 1.346 g/cm³ | [5] |
| Flash Point | 194.3 °C | [5] |
| Solubility | Soluble in Methanol (MEOH) | [4] |
| LogP | 4.68 - 4.8 | [5][6] |
| Appearance | Green Powder/Solid | [7] |
| InChI Key | DPUVPRWTWNQSOS-UHFFFAOYSA-N | [1][6] |
Safety and Handling
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405 |
| Acute Oral Toxicity | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. | P264, P270, P301+P317, P330, P501 |
Data sourced from multiple safety data sheets.[6][7][8]
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, well-ventilated place in a tightly sealed container.[4]
Synthesis and Reactivity
The synthesis of this compound and its subsequent derivatization are central to its utility.
Synthetic Routes
Several established methods exist for the synthesis of the 3-chloro-phenothiazine scaffold.
-
Smiles Rearrangement : A widely used and versatile method for creating substituted phenothiazines. This intramolecular nucleophilic aromatic substitution involves the rearrangement of a diaryl sulfide intermediate.[1][9]
-
Electrophilic Aromatic Substitution : This represents a direct approach where the phenothiazine core is subjected to chlorination. The high electron density of the ring system makes it susceptible to electrophilic attack, leading to the formation of the 3-chloro isomer, among others.[1]
Caption: Key synthetic pathways to this compound.
Key Reactions for Derivatization
The nitrogen atom at the 10-position (N-10) is the primary site for modification, allowing for the introduction of various side chains that modulate the compound's pharmacological activity.[1]
-
N-Alkylation : A crucial step for synthesizing many active phenothiazine derivatives. It typically involves deprotonating the N-H group with a base, followed by nucleophilic attack on an alkylating agent (e.g., an alkyl halide).[1]
-
N-Acylation : Involves treating the phenothiazine with an acylating agent, such as 3-chloropropionyl chloride, to form an amide linkage. This resulting compound serves as a versatile intermediate for further modifications.[1][10]
Caption: Primary derivatization reactions at the N-10 position.
Experimental Protocol: N-Acylation via Continuous Flow
This protocol is adapted from a feasibility study on the continuous-flow synthesis of phenothiazine antipsychotics.[10]
Objective: To synthesize 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one.
Materials:
-
10H-phenothiazine (or this compound for other derivatives)
-
3-chloropropionyl chloride
-
Dimethylformamide (DMF)
-
Continuous-flow reactor system with a coil reactor and multiple pump inlets
Procedure:
-
Prepare a 2 M solution of 10H-phenothiazine in DMF.
-
Prepare a 3 M solution of 3-chloropropionyl chloride in DMF.
-
Set up the continuous-flow reactor with a coil reactor maintained at 100°C.
-
Pump the two reactant solutions into a T-mixer before they enter the heated coil reactor.
-
Adjust the flow rates to achieve a residence time of 5 minutes within the reactor.
-
The output stream contains the product, 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one, which can be collected and purified using standard techniques (e.g., crystallization or chromatography).
This method offers high efficiency and conversion rates for the acylation step, a key process in building more complex pharmaceutical agents.[10]
Applications in Drug Discovery and Materials Science
The primary significance of this compound lies in its role as a molecular scaffold.
-
Pharmaceuticals : It is a fundamental building block for first-generation antipsychotics.[1][3] The chlorine atom at the 3-position is a key feature in many active compounds, influencing their biological activity. By attaching a dimethylaminopropyl side chain to the N-10 position, it becomes a direct precursor to chlorpromazine, a cornerstone drug in the treatment of schizophrenia.[1][11] The phenothiazine scaffold has also been explored for antihistaminic, antiemetic, and anticancer activities.[1][12]
-
Materials Science : The electron-donating properties of the phenothiazine core make it a valuable component in the development of organic electronic materials, such as dyes and photosensitizers. The chlorine substituent can be used to fine-tune the electronic properties and molecular packing of these materials.[1]
Biological Context: Phenothiazine Mechanism of Action
While this compound is primarily an intermediate, its derivatives function as potent neuroleptics. The widely accepted mechanism of action for phenothiazine-class antipsychotics is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[3][11]
Dopamine Signaling Pathway and Phenothiazine Inhibition:
-
Normal Signaling : Dopamine is released from a presynaptic neuron, crosses the synaptic cleft, and binds to D2 receptors on the postsynaptic neuron. This binding initiates a signal cascade that modulates neurotransmission.
-
Psychosis Pathophysiology : In conditions like schizophrenia, hyperactivity of the mesolimbic dopamine pathway is implicated.
-
Phenothiazine Action : Phenothiazine drugs, such as chlorpromazine, act as competitive antagonists. They occupy the D2 receptor binding site without activating it, thereby blocking dopamine from binding and reducing the downstream signaling. This blockade helps to alleviate the positive symptoms of psychosis.[11]
Caption: Mechanism of phenothiazine antipsychotics via D2 receptor antagonism.
Conclusion
This compound (CAS No. 1207-99-4) is more than a simple chemical; it is a historically significant and synthetically versatile platform for innovation. Its primary value is realized upon its conversion into a vast library of derivatives that have revolutionized psychiatric medicine.[1] For researchers in drug development and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for harnessing the full potential of the phenothiazine scaffold in creating next-generation therapeutics and functional materials.
References
- 1. This compound|CAS 1207-99-4 [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. allmpus.com [allmpus.com]
- 5. Page loading... [guidechem.com]
- 6. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
IUPAC name and synonyms for 3-Chloro-10H-phenothiazine
An In-depth Technical Guide to 3-Chloro-10H-phenothiazine
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound that serves as a crucial intermediate in the synthesis of various phenothiazine derivatives. The phenothiazine core structure is of significant interest in medicinal chemistry due to its presence in a class of antipsychotic drugs that have revolutionized the treatment of psychiatric disorders.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's nomenclature, physicochemical properties, synthesis, and its role in key biological pathways.
Nomenclature
-
Synonyms: A variety of synonyms and identifiers are used in chemical databases and literature for this compound. These include:
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₈ClNS | [2][3][4] |
| Molecular Weight | 233.713 g/mol | [4] |
| Melting Point | 200-201 °C | [4] |
| Boiling Point | 397.7 °C at 760 mmHg | [4] |
| Density | 1.346 g/cm³ | [4] |
| Flash Point | 194.3 °C | [4] |
| LogP | 4.68620 | [4] |
| Vapour Pressure | 1.55E-06 mmHg at 25°C | [4] |
| Refractive Index | 1.68 | [4] |
Table 2: Spectroscopic Data
| Technique | Data Summary |
| ¹H NMR | Spectra available, specific peak assignments require consultation of primary literature.[3][5][6] |
| ¹³C NMR | Spectra available, specific peak assignments require consultation of primary literature.[5][6] |
| FTIR | Technique: KBr Wafer.[3] |
| Mass Spec (EI) | m/z (%): 233 (100), 198, 188, 166, 154.[5] |
Table 3: Toxicological and Biological Activity Data
| Parameter | Value | Details | Source |
| Acute Oral Toxicity | GHS Category 4: Harmful if swallowed. | H302 | [3] |
| Cholinesterase Modulation | Chloro-additions at the R2 position have a significant effect on cholinesterase modulatory activities. | Specific IC₅₀ for this compound is not readily available. For comparison, the related 2-chloro derivative, chlorpromazine, has a reported IC₅₀ of 11 ng/mL for AChE inhibition. | [7] |
Experimental Protocols
This compound can be synthesized through several methods. The Smiles rearrangement is a classical and versatile approach.[1][8] More contemporary methods, including microwave-assisted synthesis, have also been developed to improve efficiency.[9]
Synthesis via Smiles Rearrangement (General Protocol)
The Smiles rearrangement is a widely used method for the synthesis of phenothiazines.[8][10][11] This intramolecular nucleophilic aromatic substitution typically involves the reaction of a 2-aminobenzenethiol derivative with a suitably substituted halonitrobenzene.
Methodology:
-
Condensation: A substituted 2-aminobenzenethiol (e.g., 2-amino-5-chlorobenzenethiol) is condensed with an o-halonitrobenzene.[8][10] This reaction is typically carried out in an alcoholic solvent, such as ethanol, in the presence of a base like sodium hydroxide.[10] The mixture is refluxed for several hours to yield a 2-amino-2'-nitrodiphenylsulfide intermediate.[8]
-
Formylation: The resulting diphenylsulfide is then formylated, for example, by using 90% formic acid.[8] This step produces a 2-formamido-2'-nitrodiphenylsulfide.
-
Smiles Rearrangement and Cyclization: The formylated intermediate is then treated with an alcoholic solution of a base, such as potassium hydroxide, and refluxed.[11] This induces the Smiles rearrangement and subsequent cyclization to form the 10H-phenothiazine ring system.
-
Work-up and Purification: The reaction mixture is cooled and poured into ice water to precipitate the crude product.[11] The solid is filtered, washed with water and ethanol, and then purified by crystallization from a suitable solvent like a methanol/benzene or methanol/acetone mixture.[10]
Synthesis from Cyclohexanones and 2-Aminobenzenethiols (General Protocol)
A transition-metal-free method for the synthesis of phenothiazine derivatives has been reported, involving the reaction of cyclohexanones with 2-aminobenzenethiols.[5]
Methodology:
-
Reaction Setup: In a reaction tube, potassium iodide and a catalyst such as (benzylsulfonyl)benzene are added. The tube is sealed and purged with oxygen.
-
Addition of Reactants: 2-Amino-5-chlorobenzenethiol, cyclohexanone, and a solvent like chlorobenzene are added via syringe.[5]
-
Reaction Conditions: The reaction vessel is stirred at a high temperature (e.g., 140 °C) for an extended period (e.g., 24 hours).[5]
-
Work-up and Purification: After cooling to room temperature, the volatile components are removed under reduced pressure. The resulting residue is then purified by column chromatography on neutral aluminum oxide (petroleum ether/EtOAc as eluent) to yield the desired phenothiazine product.[5]
Signaling Pathways and Mechanisms of Action
Phenothiazine derivatives are known to interact with multiple biological targets. The chloro-substitution on the phenothiazine ring is a key feature for many of these activities.[7]
Dopamine D2 Receptor Antagonism
Phenothiazines are well-known for their antipsychotic effects, which are primarily mediated through the blockade of dopamine D2 receptors in the central nervous system.[12]
Caption: Dopamine D2 Receptor Antagonism by Phenothiazines.
Calmodulin (CaM) Inhibition
Phenothiazines are known to inhibit calmodulin, a ubiquitous calcium-binding protein that regulates numerous cellular processes.[2][4][13] This inhibition can contribute to the anti-proliferative and anti-cancer properties of some phenothiazine derivatives.[2][4]
Caption: Inhibition of Calmodulin (CaM) Signaling by Phenothiazines.
Inhibition of the Pro-Apoptotic NOX-Akt/PKC Pathway
Phenothiazine treatment has been shown to be neuroprotective in ischemic stroke models by inhibiting the NOX-Akt/Protein Kinase C (PKC) pathway, which is involved in apoptosis.[1][14][15]
Caption: Phenothiazine-mediated Inhibition of the Pro-Apoptotic PKC Pathway.
References
- 1. Reduced Apoptotic Injury by Phenothiazine in Ischemic Stroke through the NOX-Akt/PKC Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 4. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound|CAS 1207-99-4 [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Phenothiazine inhibition of calmodulin stimulates calcium-dependent potassium efflux in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reduced Apoptotic Injury by Phenothiazine in Ischemic Stroke through the NOX-Akt/PKC Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In-depth Technical Guide: 1H and 13C NMR Spectral Data for 3-Chloro-10H-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Chloro-10H-phenothiazine. Due to the limited availability of experimentally derived public data, this guide presents high-quality predicted spectral data, offering valuable insights for the characterization and analysis of this compound. The information is structured to be a practical resource for researchers in medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Numbering
The chemical structure and the standardized numbering of the atoms for this compound are crucial for the correct assignment of NMR signals.
Caption: Chemical structure and atom numbering of this compound.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data provides an estimation of the chemical shifts (δ) in parts per million (ppm), the signal multiplicity, and the coupling constants (J) in Hertz (Hz). These predictions are based on computational algorithms that are widely used in the field of spectroscopy.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 6.85 | d | 8.2 |
| H-2 | 6.95 | dd | 8.2, 2.1 |
| H-4 | 6.80 | d | 2.1 |
| H-6 | 7.15 | td | 7.8, 1.5 |
| H-7 | 6.90 | dd | 7.8, 1.5 |
| H-8 | 7.10 | td | 7.8, 1.5 |
| H-9 | 6.88 | dd | 7.8, 1.5 |
| N-H | 8.5 (broad) | s | - |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR data details the estimated chemical shifts for each carbon atom in the this compound molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | 115.5 |
| C-2 | 122.0 |
| C-3 | 127.5 |
| C-4 | 116.0 |
| C-4a | 142.0 |
| C-5a | 144.0 |
| C-6 | 126.5 |
| C-7 | 122.5 |
| C-8 | 127.0 |
| C-9 | 115.0 |
| C-9a | 123.0 |
| C-10a | 126.0 |
Experimental Protocols
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
A relaxation delay of 1-2 seconds is typically sufficient.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 200-220 ppm.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
Proton decoupling should be applied to simplify the spectrum.
-
Logical Relationships in NMR Spectroscopy
The following diagram illustrates the fundamental workflow of an NMR experiment, from sample preparation to data analysis.
Caption: A simplified workflow of an NMR experiment.
This guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound. Researchers are encouraged to use this predicted data as a reference and to perform their own experimental analysis for verification and further structural elucidation.
Mass spectrometry and IR spectra of 3-Chloro-10H-phenothiazine
An In-depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy of 3-Chloro-10H-phenothiazine
Introduction
This compound is a heterocyclic compound and a core structural motif in many pharmaceutical agents, particularly antipsychotic drugs. Its chemical formula is C₁₂H₈ClNS, and it possesses a tricyclic structure with a chlorine substituent.[1][2] The precise characterization of this and related molecules is critical in drug development, quality control, and metabolic studies. Mass spectrometry (MS) and Infrared (IR) spectroscopy are two powerful analytical techniques indispensable for elucidating the structure, identifying functional groups, and confirming the identity of such compounds.
This guide provides a detailed technical overview of the mass spectrometric and infrared spectral characteristics of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the analytical data for this compound.
Mass Spectrometry Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which aids in structural elucidation.
Molecular Ion and Fragmentation Pattern
The molecular weight of this compound is approximately 233.72 g/mol .[1] In electron ionization mass spectrometry (EI-MS), the molecule is expected to form a molecular ion (M⁺˙) at m/z 233. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic isotopic peak (M+2) will be observed at m/z 235 with an intensity of approximately one-third of the molecular ion peak.
The fragmentation of phenothiazine derivatives is well-documented.[3][4] For this compound, fragmentation is initiated by the loss of atoms or groups from the parent molecule. Key expected fragments include the loss of a chlorine atom, a hydrogen atom from the amine, and cleavage of the heterocyclic ring system.
Data Presentation: Mass Spectrometry
The predicted key ions in the electron ionization mass spectrum of this compound are summarized below.
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Ion | Description |
| 233 | 235 | [C₁₂H₈ClNS]⁺˙ | Molecular Ion (M⁺˙) |
| 232 | 234 | [C₁₂H₇ClNS]⁺ | Loss of a hydrogen atom ([M-H]⁺) |
| 198 | - | [C₁₂H₈NS]⁺ | Loss of a chlorine atom ([M-Cl]⁺) |
| 197 | - | [C₁₂H₇NS]⁺˙ | Loss of HCl ([M-HCl]⁺˙) |
| 166 | - | [C₁₂H₈N]⁺ | Loss of both Cl and S atoms |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol describes a general procedure for acquiring an EI mass spectrum for a solid sample like this compound using a direct insertion probe.
-
Sample Preparation: A small amount of the solid sample (typically <1 mg) is placed into a clean glass capillary tube.
-
Instrument Setup:
-
The mass spectrometer is tuned and calibrated according to the manufacturer's specifications, often using a reference compound like perfluorotributylamine (PFTBA).
-
The ion source is set to Electron Ionization (EI) mode, typically with an electron energy of 70 eV.
-
The ion source temperature is set appropriately (e.g., 200-250 °C) to ensure sample volatilization without thermal decomposition.
-
-
Sample Introduction:
-
The capillary tube containing the sample is placed into the tip of the direct insertion probe.
-
The probe is inserted into the vacuum lock of the mass spectrometer.
-
Once the vacuum is established, the probe is advanced into the ion source.
-
-
Data Acquisition:
-
The probe is gradually heated to volatilize the sample directly into the electron beam of the ion source.
-
Mass spectra are acquired continuously as the sample evaporates, scanning over a suitable m/z range (e.g., 50-500 amu).
-
The spectrum corresponding to the maximum total ion current is typically used for analysis, as this represents the point of maximum sample evaporation.
-
-
Data Analysis: The acquired spectrum is analyzed to identify the molecular ion peak, its isotopic pattern, and the major fragment ions.
Visualization: Predicted Fragmentation Pathway
The following diagram illustrates the proposed primary fragmentation steps for this compound under electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is a non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Characteristic Absorption Bands
The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. These include the N-H bond of the secondary amine, aromatic C-H bonds, aromatic C=C bonds, and the C-Cl bond. The phenothiazine structure is composed of two benzene rings, and its IR spectrum is expected to show absorption characteristics typical of the substitution pattern on these rings.[5] For this compound, this corresponds to a 1,2,4-trisubstituted pattern on one of the rings.
Data Presentation: Infrared Spectroscopy
The table below summarizes the expected characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| 3300 - 3500 | N-H | Stretch | Medium, Sharp |
| 3000 - 3100 | Aromatic C-H | Stretch | Medium to Weak |
| 1550 - 1600 | Aromatic C=C | Stretch | Medium to Strong |
| 1450 - 1500 | Aromatic C=C | Stretch | Medium to Strong |
| 800 - 900 | Aromatic C-H | Out-of-plane Bend | Strong |
| 600 - 800 | C-Cl | Stretch | Medium to Strong |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
This protocol outlines the potassium bromide (KBr) pellet method, a common technique for analyzing solid samples.[6][7][8]
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry, IR-grade KBr powder.
-
Grind the sample and KBr together using an agate mortar and pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 microns to minimize scattering of the IR radiation.[8]
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into a pellet-forming die.
-
Spread the powder evenly to ensure a uniform pellet.
-
Place the die under a hydraulic press and apply high pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.
-
-
Data Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum by scanning the appropriate mid-IR range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
The resulting spectrum (transmittance vs. wavenumber) is analyzed.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.
-
Visualization: Analytical Workflow
The diagram below illustrates the general experimental workflow for the characterization of this compound using mass spectrometry and IR spectroscopy.
Caption: General workflow for MS and IR analysis.
Conclusion
The combination of mass spectrometry and infrared spectroscopy provides a robust framework for the structural confirmation of this compound. Mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation pathways through the characteristic isotopic pattern of chlorine and predictable fragment ions. Infrared spectroscopy complements this by identifying the key functional groups present, such as the N-H and aromatic moieties, and confirming the substitution pattern on the aromatic rings. Together, these techniques deliver a comprehensive analytical profile essential for research, development, and quality assurance in the pharmaceutical sciences.
References
- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. The use of mass spectrometry for the identification of metabolites of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. webassign.net [webassign.net]
- 7. scribd.com [scribd.com]
- 8. eng.uc.edu [eng.uc.edu]
A Technical Guide to the Influence of 3-Chloro Substitution on Phenothiazine Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of 3-chloro substitution on the biological activity of the phenothiazine scaffold. Phenothiazines are a versatile class of heterocyclic compounds that have been foundational in the development of antipsychotic drugs and are now being explored for a range of other therapeutic applications, including oncology and antimicrobial therapy.[1][2] The substitution pattern on the tricyclic phenothiazine ring is a critical determinant of its pharmacological profile. This guide focuses specifically on the impact of a chlorine atom at the 3-position, elucidating its effects on anticancer, antipsychotic, and other bioactivities through a review of key studies, presentation of quantitative data, and detailed experimental protocols.
The Pivotal Role of Substitution in Phenothiazine Bioactivity
The biological actions of phenothiazine derivatives are intricately linked to the nature and position of substituents on their tricyclic core and the composition of the side chain at the N-10 position.[3] The substituent at the C-2 (or in some nomenclatures, the equivalent 3-position) is particularly influential in modulating the electronic environment of the ring system, which in turn affects receptor binding and other molecular interactions.[4] While a variety of electron-withdrawing groups have been investigated, the chloro group remains a common and impactful substitution.
Anticancer Activity of 3-Chloro-Substituted Phenothiazines
Recent research has highlighted the potential of phenothiazines as anticancer agents, acting through mechanisms such as the inhibition of calmodulin and protein kinase C, induction of apoptosis, and reversal of multidrug resistance (MDR).[5][6] The presence of a chloro substituent at the 3-position has been shown to significantly influence this cytotoxic potential.
Studies have demonstrated that the type of substituent on the phenothiazine ring is a crucial factor in its effectiveness against cancer cells.[3] Derivatives bearing a -Cl atom have exhibited significant potential in inhibiting protein kinase C (PKC) activity.[5] In a study on the antitumor effects of various phenothiazine derivatives on HEp-2 tumor cells, the chloro-substituted compounds demonstrated notable activity.[7] For instance, 1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)propyl-1-urea and 1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)butyl-1-urea were found to be significantly active.[7]
The following table summarizes the cytotoxic activity of selected 3-chloro-substituted phenothiazine derivatives against various cancer cell lines.
| Compound | Cell Line | Activity Metric | Value | Reference |
| 1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)propyl-1-urea | HEp-2 | TCID50 | 6.3 µg/mL | [7] |
| 1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)butyl-1-urea | HEp-2 | TCID50 | 7.8 µg/mL | [7] |
| 2-Chlorophenothiazine | HEp-2 | TCID50 | 62.5 µg/mL | [7] |
| Chlorpromazine | A375 | IC50 | ~15 µM (approx.) | [6] |
Note: The nomenclature in some literature refers to the substitution at the 2-position, which is structurally equivalent to the 3-position in other naming conventions. This guide considers these as functionally equivalent for the purpose of discussing bioactivity.
Chlorpromazine and other related phenothiazines exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[3] These compounds have been shown to disrupt pathways such as PI3K/Akt/mTOR and MAPK/ERK1/2.[3]
Antipsychotic Activity of 3-Chloro-Substituted Phenothiazines
The hallmark application of phenothiazines is in the treatment of psychosis.[8] Chlorpromazine, a 3-chloro-substituted phenothiazine, was the first typical antipsychotic medication and acts primarily by antagonizing dopamine D2 receptors in the brain.[9][10][11]
The antipsychotic effects of chlorpromazine and other phenothiazines are primarily attributed to their ability to block postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[10] The chloro-substituent at the 3-position is thought to enhance the affinity of the molecule for the dopamine receptor.[4]
For optimal antipsychotic activity, a three-carbon alkyl chain between the nitrogen of the phenothiazine ring and the terminal nitrogen is generally required.[12] The presence of an electron-withdrawing group, such as chlorine, at the 3-position significantly enhances this activity.[4]
Other Biological Activities
In addition to their anticancer and antipsychotic properties, 3-chloro-substituted phenothiazines exhibit a range of other biological effects.
Phenothiazine derivatives have been shown to possess antimicrobial properties, with one of the key mechanisms being the inhibition of efflux pumps in bacteria, which contributes to multidrug resistance.[12]
Phenothiazines are known inhibitors of calmodulin (CaM), a key calcium-binding protein involved in numerous cellular processes.[5] This inhibition is believed to contribute to their antiproliferative effects.[5]
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of 3-chloro-substituted phenothiazines.
A common synthetic route involves the electrophilic aromatic substitution of phenothiazine to introduce the chlorine atom.[12] Subsequent alkylation at the N-10 position is then carried out to introduce the desired side chain.[12]
References
- 1. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Phenothiazine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. brieflands.com [brieflands.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. if-pan.krakow.pl [if-pan.krakow.pl]
- 6. Frontiers | The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition [frontiersin.org]
- 7. Antitumor activity of phenothiazine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. 2-Chlorophenothiazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. researchopenworld.com [researchopenworld.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. 3-Chloro-10H-phenothiazine|CAS 1207-99-4 [benchchem.com]
The Phenothiazine Core: A Technical Guide to its Electron-Donating Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
The phenothiazine core, a tricyclic heterocyclic scaffold, is a cornerstone in medicinal chemistry and materials science, primarily owing to its potent and tunable electron-donating properties.[1][2] This guide provides an in-depth exploration of the synthesis, electronic characteristics, and diverse applications of phenothiazine derivatives, with a focus on their significance in drug development and materials science.
The Phenothiazine Scaffold: Structure and Synthesis
Phenothiazine consists of a central thiazine ring flanked by two benzene rings, creating a non-planar "butterfly" conformation.[3] This unique structure, coupled with the presence of electron-rich nitrogen and sulfur heteroatoms, is the foundation of its pronounced electron-donating nature.[2][3]
The synthesis of phenothiazine derivatives has evolved from the initial reaction of diphenylamine with sulfur, as first described by Bernthsen in 1883.[1] Modern synthetic strategies offer greater control and versatility, including:
-
Catalytic and Microwave-Assisted Techniques: These methods have broadened the scope of accessible phenothiazine derivatives, enabling more efficient and diverse functionalization.[4]
-
Cyclization of 2-Substituted Diphenyl Sulfides: This approach is a common route to various pharmaceutically important phenothiazines.[1]
-
Functionalization at Multiple Sites: The phenothiazine core can be modified at several positions, including the N-10, C-2, C-3, C-7, and C-8 positions, allowing for fine-tuning of its electronic and biological properties.[3]
Electron-Donating Properties of the Phenothiazine Core
The inherent ability of the phenothiazine nucleus to donate electrons is a key determinant of its utility. This property can be quantified and understood through various experimental and computational techniques.
Redox Behavior and Oxidation Potentials
Cyclic voltammetry is a powerful tool for probing the electron-donating capacity of phenothiazine derivatives.[5][6] These compounds typically exhibit reversible one-electron oxidations, forming stable cation radicals.[7][8][9] The ease of this oxidation is a direct measure of the electron-donating strength. In some cases, a second one-electron oxidation to a dication can be observed.[7][10][11]
The introduction of electron-donating or electron-withdrawing substituents at various positions on the phenothiazine ring can significantly modulate the oxidation potential. For instance, electron-donating groups generally lower the oxidation potential, making the compound a stronger electron donor.[12][13]
Table 1: Oxidation Potentials of Selected Phenothiazine Derivatives
| Compound | First Oxidation Potential (V vs. reference) | Second Oxidation Potential (V vs. reference) | Reference |
| Phenothiazine | 0.55 - 0.75 (vs. GCE in 0.1M HClO4) | - | [9] |
| N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine | 0.65 (vs. Fc/Fc+) | - | [12] |
| Ethylpromethazine bis(trifluoromethanesulfonyl)imide | 1.12 (vs. Fc/Fc+) | - | [12] |
| Chlorpromazine | 0.55 - 0.75 (vs. GCE in 0.1M HClO4) | Irreversible second oxidation | [9][14] |
| Thioridazine | 0.55 - 0.75 (vs. GCE in pH 2 phosphate buffer) | - | [9] |
| 2,10-disubstituted phenothiazines | 0.55–0.75 (vs. GCE) | - | [9] |
Note: The reference electrode and experimental conditions can vary between studies, affecting the absolute potential values. Direct comparison should be made with caution.
Frontier Molecular Orbitals: HOMO and LUMO
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that govern the electronic properties of molecules. For phenothiazine derivatives, the HOMO level is of particular importance as it relates to the ease of electron donation. A higher HOMO energy level corresponds to a stronger electron-donating ability.[15]
Computational studies, often employing Density Functional Theory (DFT), are instrumental in calculating these energy levels and understanding the electronic structure.[16][17] Experimental techniques like cyclic voltammetry can also be used to estimate HOMO and LUMO energies from oxidation and reduction potentials.[17][18][19]
Table 2: HOMO and LUMO Energy Levels of Selected Phenothiazine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Method | Reference |
| Phenothiazine Derivative 1 | -5.22 | -3.59 | Calculated from CV | [17] |
| Phenothiazine Derivative 2 | -5.20 | -3.64 | Calculated from CV | [17] |
| Phenothiazine-based compound | -5.46 | -2.19 | Calculated from CV | [18] |
Note: The specific structures of the derivatives are detailed in the cited references. The method of determination (experimental vs. computational) can influence the reported values.
Spectroscopic Properties
UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions in phenothiazine derivatives.[20][21][22][23] The absorption spectra typically exhibit characteristic bands corresponding to π-π* and n-π* transitions.[21] The position and intensity of these bands can be influenced by substitution on the phenothiazine core and the solvent environment.[8][21]
Experimental Protocols
Cyclic Voltammetry
Objective: To determine the oxidation and reduction potentials of phenothiazine derivatives.
Methodology:
-
Electrolyte Solution: A solution of the phenothiazine derivative (typically 0.01 M) is prepared in a suitable organic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).[24]
-
Electrochemical Cell: A standard three-electrode cell is used, comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire).[5][24]
-
Measurement: The potential is swept linearly with time between defined limits, and the resulting current is measured. The scan rate can be varied (e.g., 100 mV/s).[24]
-
Data Analysis: The oxidation and reduction peak potentials are determined from the resulting voltammogram. The half-wave potential (E1/2), which is the average of the anodic and cathodic peak potentials, provides a measure of the redox potential.
UV-Vis Spectroscopy
Objective: To characterize the electronic absorption properties of phenothiazine derivatives.
Methodology:
-
Sample Preparation: A dilute solution of the phenothiazine derivative (e.g., 2 x 10⁻⁵ mol L⁻¹) is prepared in a suitable solvent (e.g., acetonitrile, chloroform).[20]
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer is used.
-
Measurement: The absorption spectrum is recorded over a specific wavelength range (e.g., 190-600 nm).[21] A blank containing only the solvent is used for baseline correction.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding molar extinction coefficients (ε) are determined.
Applications in Drug Development and Materials Science
The rich electronic properties of the phenothiazine core have led to its widespread use in various fields.
Medicinal Chemistry
Phenothiazine derivatives are a prominent class of drugs with a broad spectrum of biological activities.[4][25][26][27]
-
Antipsychotics: Chlorpromazine and other phenothiazine-based drugs revolutionized the treatment of schizophrenia by acting as dopamine D2 receptor antagonists.[25][28]
-
Antihistamines: Promethazine is a well-known antihistamine with sedative properties.[1]
-
Anticancer Agents: Phenothiazines have shown promise as anticancer agents by modulating various signaling pathways, including those involved in cell proliferation, apoptosis, and drug resistance.[29][30][31][32] They can induce apoptosis and inhibit tumor growth.[30][31]
-
Antimicrobial and Antimalarial Agents: Methylene blue, a phenothiazine derivative, was one of the first antimalarial drugs.[1] Research continues to explore the potential of phenothiazines in combating infectious diseases.[4]
Signaling Pathway Involvement:
Phenothiazine derivatives have been shown to interact with and modulate a variety of cellular signaling pathways.[29][30][33]
Caption: Phenothiazine derivatives modulate key signaling pathways.
Materials Science
The electron-donating nature of phenothiazines makes them excellent candidates for various applications in organic electronics.[3][34]
-
Organic Light-Emitting Diodes (OLEDs): Phenothiazine derivatives can be used as hole-transporting materials.[34][35]
-
Organic Solar Cells: They can function as electron donors in the active layer of organic photovoltaic devices.[34]
-
Redox Flow Batteries: The reversible redox behavior of phenothiazines is being explored for energy storage in non-aqueous redox flow batteries.[10][12][36]
-
Sensors and Biosensors: The electropolymerization of water-soluble phenothiazine derivatives can yield conductive polymers used as electrocatalysts in biosensors.[1][25][37]
Experimental and Logical Workflows
The development and characterization of novel phenothiazine derivatives follow a structured workflow.
Caption: Workflow for phenothiazine derivative development.
Conclusion
The phenothiazine core remains a privileged scaffold in both medicinal chemistry and materials science. Its inherent electron-donating properties, which can be precisely tuned through synthetic modifications, underpin its diverse and significant applications. A thorough understanding of its electronic structure and redox behavior is crucial for the rational design of new phenothiazine-based compounds with enhanced performance in their respective fields. This guide provides a foundational understanding for researchers and professionals seeking to harness the potential of this remarkable heterocyclic system.
References
- 1. Phenothiazine - Wikipedia [en.wikipedia.org]
- 2. Antioxidant Properties of New Phenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-induced optoelectronic properties of phenothiazine-based materials - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC03421E [pubs.rsc.org]
- 4. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclic-voltammetric studies of some phenothiazine dyes - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 6. Cyclic-voltammetric studies of some phenothiazine dyes - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. A stable two-electron-donating phenothiazine for application in nonaqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. uknowledge.uky.edu [uknowledge.uky.edu]
- 14. Electrochemical analysis of some phenothiazine derivatives--I. Chlorpromazine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Phenothiazine: Uses, Properties & Side Effects Explained [vedantu.com]
- 26. Phenothiazine derivative: Significance and symbolism [wisdomlib.org]
- 27. pubs.aip.org [pubs.aip.org]
- 28. pharmacy180.com [pharmacy180.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Structure-induced optoelectronic properties of phenothiazine-based materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 35. Recent development on the synthesis, properties and applications of luminescent oxidized phenothiazine derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 36. researchgate.net [researchgate.net]
- 37. The uses and nondrug applications of Phenothiazine_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the GHS Safety and Hazard Information for 3-Chloro-10H-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) safety and hazard information for 3-Chloro-10H-phenothiazine. It includes detailed summaries of toxicological data, experimental protocols for key safety assessments, and visualizations of the primary signaling pathways associated with the toxicological effects of phenothiazine derivatives.
GHS Hazard and Safety Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. The following tables summarize the GHS classification, including hazard statements and precautionary measures. This information is compiled from available safety data sheets for this compound and structurally related compounds.
GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
GHS Precautionary Statements
Prevention
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| P264 | Wash hands thoroughly after handling.[1] |
| P270 | Do not eat, drink or smoke when using this product.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |
Response
| Code | Statement |
| P301 + P317 | IF SWALLOWED: Get medical help.[1] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| P319 | Get medical help if you feel unwell. |
| P330 | Rinse mouth.[1] |
| P332 + P317 | If skin irritation occurs: Get medical help. |
| P337 + P317 | If eye irritation persists: Get medical help. |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2] |
Storage
| Code | Statement |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |
| P405 | Store locked up. |
Disposal
| Code | Statement |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1][2] |
Experimental Protocols for Toxicological Assessment
The following are detailed methodologies for key experiments cited in the toxicological assessment of chemical substances like this compound, based on OECD guidelines.
Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)
This method is designed to assess the acute toxic effects of a substance when administered orally.
-
Principle : The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in the animals dosed at one step will determine the next step, i.e., no further testing is needed, dosing of three additional animals at the same dose, or dosing of three additional animals at the next higher or lower dose level.
-
Test Animals : Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.
-
Housing and Feeding : Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. They are provided with standard laboratory diet and drinking water ad libitum.
-
Dosage : The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The maximum volume of liquid that can be administered at one time depends on the size of the test animal.
-
Observation Period : Animals are observed for a total of 14 days. Special attention is given to the first 4 hours after dosing, and then daily observations are made.
-
Parameters Observed : Observations include changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Attention is directed to observations of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma. The time of death, if it occurs, is recorded.
-
Data Analysis : The method results in the classification of the substance into one of a series of toxicity classes defined by fixed LD50 cut-off values.
Acute Dermal Irritation/Corrosion - OECD Guideline 404
This test evaluates the potential of a substance to cause skin irritation or corrosion.
-
Principle : The substance is applied to a small area of skin (approximately 6 cm²) of an animal, and the degree of irritation is observed and scored at specified intervals.
-
Test Animals : Albino rabbits are the preferred species.
-
Procedure :
-
Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to the test site.
-
The test site is covered with a gauze patch, which is held in place with non-irritating tape.
-
The exposure duration is 4 hours.
-
-
Observation :
-
Skin reactions are assessed for erythema/eschar and edema at 1, 24, 48, and 72 hours after patch removal.
-
The observation period may be extended up to 14 days if the responses are persistent.
-
-
Scoring : Dermal reactions are scored on a scale of 0 to 4.
Acute Eye Irritation/Corrosion - OECD Guideline 405
This method assesses the potential of a substance to cause eye irritation or damage.
-
Principle : A single dose of the test substance is applied to the conjunctival sac of one eye of an animal. The other eye remains untreated and serves as a control.
-
Test Animals : Healthy, adult albino rabbits are used.
-
Procedure :
-
The test substance is placed in the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball.
-
The eyelids are then gently held together for about one second.
-
-
Observation :
-
The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance.
-
The grades of ocular reaction (cornea, iris, and conjunctivae) are recorded at each examination.
-
-
Scoring : Ocular lesions are scored based on a standardized system.
Signaling Pathways and Mechanisms of Toxicity
Phenothiazine derivatives, including this compound, are known to exert their therapeutic and toxic effects through interaction with various cellular signaling pathways. The two primary mechanisms are antagonism of dopamine D2 receptors and inhibition of the hERG potassium channel.
Dopamine D2 Receptor Antagonism
Phenothiazines are potent antagonists of the dopamine D2 receptor, which is a key mechanism of action for their antipsychotic effects but also contributes to their toxicity profile, particularly extrapyramidal side effects.[3][4][5][6]
Caption: Antagonism of the Dopamine D2 receptor by this compound.
hERG Potassium Channel Inhibition
Many phenothiazine derivatives are known to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel.[7][8] This inhibition can lead to a prolongation of the QT interval in the electrocardiogram, which is a risk factor for serious cardiac arrhythmias.[7]
References
- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. egpat.com [egpat.com]
- 4. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. The phenothiazine drugs inhibit hERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. H(1) antihistamine drug promethazine directly blocks hERG K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Acylation of 3-Chloro-10H-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the acylation of 3-Chloro-10H-phenothiazine, a key intermediate in the synthesis of various biologically active compounds. The protocols cover N-acylation at the 10-position and Friedel-Crafts acylation at the aromatic ring, yielding derivatives with potential applications in drug discovery and development.
Introduction
This compound is a critical scaffold in medicinal chemistry. Its derivatives are known to interact with various biological targets and have shown promise as antipsychotic agents and in cancer therapy. Acylation is a fundamental strategy to modify the structure of this compound, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. These derivatives have been found to interfere with key cellular signaling pathways, including the MAPK/ERK, AKT/PI3K, and WNT pathways, which are often dysregulated in cancer.[1] Phenothiazine derivatives also play a role in modulating dopaminergic and cholinergic signaling.[2][3]
Acylation Reactions: An Overview
Two primary acylation methods for this compound are presented:
-
N-Acylation: This reaction targets the nitrogen atom at the 10-position of the phenothiazine ring. It is commonly achieved using acyl chlorides or acid anhydrides.
-
Friedel-Crafts Acylation: This electrophilic aromatic substitution introduces an acyl group onto one of the benzene rings of the phenothiazine core, typically requiring a Lewis acid catalyst.[4]
The choice of acylation method and reagent allows for the synthesis of a diverse library of this compound derivatives for further investigation.
Data Presentation
The following table summarizes quantitative data for various acylation reactions on phenothiazine and its derivatives, providing a comparative overview of different synthetic approaches.
| Acylation Type | Starting Material | Acylating Agent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| N-Acetylation | Phenothiazine | Acetic Acid | PCl5, Solvent-free, RT | 0.5 - 1 h | >95 | [5] |
| N-Chloroacetylation | Phenothiazine | Chloroacetyl chloride | Triethylamine, Dry benzene, Reflux | 7 h | 62 | [6] |
| Friedel-Crafts Acylation | 10-Alkylphenothiazine | Acetic anhydride | Phosphoric acid, 20-60 °C | 0.5 - 2 h | 85.5 - 87.6 | [7] |
| N-Acylation | Aniline (model) | Acetic anhydride | Catalyst-free, RT | 5 min | 89 | [8] |
Experimental Protocols
Protocol 1: N-Acetylation of this compound (Solvent-Free)
This protocol is adapted from a method for the N-acetylation of phenothiazine.[5]
Materials:
-
This compound
-
Acetic acid
-
Phosphorus pentachloride (PCl5)
-
Mortar and pestle (dry)
-
Ethyl acetate
-
Petroleum ether
-
Deionized water
Procedure:
-
In a dry mortar, add acetic acid (1.2 mmol) and phosphorus pentachloride (1.2 mmol).
-
Grind the mixture at room temperature for 30-60 minutes until uniform.
-
Add this compound (1 mmol) to the mortar.
-
Continue grinding the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:3 mixture of ethyl acetate and petroleum ether as the eluent.
-
Once the starting material spot has disappeared on the TLC plate, cease grinding.
-
Let the product stand at room temperature for 30-60 minutes.
-
Wash the solid product with deionized water and collect it by suction filtration.
-
Dry the filter cake at room temperature for 22-24 hours.
-
Recrystallize the crude product from water to obtain pure N-acetyl-3-Chloro-10H-phenothiazine.
Protocol 2: N-Chloroacetylation of this compound
This protocol is based on the N-chloroacetylation of phenothiazine.[6]
Materials:
-
This compound
-
Chloroacetyl chloride
-
Triethylamine
-
Dry benzene
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve this compound (10 mmol) in 35 mL of dry benzene in a round-bottom flask.
-
Add a few drops of triethylamine to the solution.
-
With continuous stirring, gradually add chloroacetyl chloride (11 mmol).
-
Reflux the reaction mixture on a water bath for 7 hours.
-
Monitor the completion of the reaction by TLC.
-
After the reaction is complete, distill off the solvent to obtain a residue.
-
Wash the residue with water to remove any acidic impurities.
-
Dissolve the solid in hot ethanol and then precipitate the product by adding water.
-
Filter the solid product and recrystallize from ethanol to yield pure N-chloroacetyl-3-Chloro-10H-phenothiazine.
Protocol 3: Friedel-Crafts Acylation of 10-Alkyl-3-Chloro-phenothiazine
This protocol is adapted from a method for the acylation of 10-alkyl phenothiazine.[7]
Materials:
-
10-Alkyl-3-Chloro-phenothiazine
-
Acetic anhydride
-
Phosphoric acid
-
Ethyl acetate
-
Petroleum ether
-
Deionized water
Procedure:
-
In a dry three-necked flask, add 10-Alkyl-3-Chloro-phenothiazine (10 mmol) and acetic anhydride (70-100 mmol).
-
Add phosphoric acid (10-32 mmol) to the mixture.
-
Heat the reaction mixture to 20-60 °C and stir for 0.5-2 hours.
-
After the reaction is complete, cool the solution to room temperature.
-
Pour the reaction mixture into water to precipitate the solid product.
-
Collect the solid by filtration.
-
Wash the filter cake with water.
-
Dry the product and then recrystallize from a mixture of ethyl acetate and petroleum ether (1:5 volume ratio) to obtain the purified 3-acetyl-10-alkyl-7-chloro-phenothiazine.
Visualizations
Signaling Pathways of Phenothiazine Derivatives
References
- 1. This compound|CAS 1207-99-4 [benchchem.com]
- 2. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. CN104109132A - Preparation method for N-acetyl phenothiazine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103214430A - Method for preparing 3-acetyl-10-alkyl phenothiazine - Google Patents [patents.google.com]
- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. : Oriental Journal of Chemistry [orientjchem.org]
Synthesis of Chlorpromazine from 3-Chloro-10H-phenothiazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chlorpromazine, a significant antipsychotic medication, utilizing 3-Chloro-10H-phenothiazine as the primary starting material. The information compiled herein is intended to guide researchers in the efficient and high-purity synthesis of this phenothiazine derivative.
Introduction
Chlorpromazine, marketed under trade names like Thorazine and Largactil, was the first antipsychotic drug developed and is primarily used to treat psychotic disorders such as schizophrenia.[1] Chemically, it is 3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine.[2] The synthesis route starting from this compound is a well-established method involving the alkylation of the phenothiazine nitrogen. This document outlines the key reaction parameters, provides a detailed experimental protocol, and summarizes the expected outcomes based on published data.
Reaction Scheme
The synthesis of chlorpromazine from this compound involves the N-alkylation of the phenothiazine ring with 3-(dimethylamino)propyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the secondary amine of the phenothiazine, facilitating the nucleophilic attack on the alkyl halide.
-
Starting Material: this compound (also known as 2-chlorophenothiazine)
-
Reagent: 3-(dimethylamino)propyl chloride
-
Base: Sodamide (NaNH₂), Potassium Hydroxide (KOH), or Sodium Hydroxide (NaOH) with a phase transfer catalyst.
-
Solvent: Toluene or Xylene
Quantitative Data Summary
The following table summarizes the quantitative data from various reported syntheses of chlorpromazine using this compound. This allows for a comparative analysis of different reaction conditions and their impact on yield and purity.
| Reference | Base | Solvent | Reaction Time | Temperature | Yield | Purity | Notes |
| U.S. Patent 2,645,640 | Sodamide | Toluene/Xylene | Not Specified | Not Specified | Not Specified | Not Specified | Initial disclosure of the synthesis.[3] |
| U.S. Patent US20190314385A1 | Aqueous Potassium Hydroxide | Toluene | 6 hours | 98°C | 82.24% | 99.8% | Process with high purity and yield.[3] |
| Chinese Patent CN102617509B | Sodium Hydroxide, Tetrabutylammonium Bromide | Toluene | ~6 hours | Reflux | >90% (molar) | Meets BP Pharmacopoeia standards | Use of a phase transfer catalyst improves yield.[4][5] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of chlorpromazine hydrochloride based on a high-yield procedure.
Materials:
-
This compound
-
Toluene
-
Aqueous Potassium Hydroxide (or Sodium Hydroxide and Tetrabutylammonium Bromide)
-
3-(dimethylamino)propyl chloride (as a toluene solution)
-
Water
-
Hydrochloric Acid (0.5N)
-
Sodium Hydroxide solution (30%)
-
Activated Charcoal
-
Methanol
-
Ethyl Acetate
-
Methanolic Hydrochloride solution
Procedure:
-
Reaction Setup: To a reaction vessel, add 100 g of this compound and 450 ml of toluene.
-
Base Addition: Add a solution of 96.02 g of potassium hydroxide in 100 ml of water to the mixture at 30°C.
-
Heating: Heat the mixture to 98°C.
-
Alkylation: Slowly add a toluene solution of 3-(dimethylamino)propyl chloride (135.24 g in 200 ml of toluene) to the heated reaction mixture. Maintain the temperature at 98°C for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction mass to 40°C and quench with 1000 ml of water.
-
Extraction: The residue should be dissolved in 400 ml of toluene and extracted with 1000 ml of 0.5N aqueous hydrochloric acid.
-
Basification and Re-extraction: To the aqueous hydrochloride solution containing the product, add 100 ml of toluene, followed by the addition of 90 ml of 30% sodium hydroxide solution to basify the mixture. Separate the organic layer.
-
Washing and Decolorization: Wash the organic layer with 300 ml of water. Add 10 g of activated charcoal to the washed organic layer and stir for 30 minutes at 30°C. Filter the mixture.
-
Isolation of Free Base: Concentrate the filtrate under reduced pressure to obtain the chlorpromazine free base as a residue.
-
Salt Formation and Crystallization: Add methanolic hydrochloride solution to the residue to form the hydrochloride salt. The crude chlorpromazine hydrochloride can be crystallized from a mixture of methanol and toluene. The purified solid is then filtered, washed with ethyl acetate, and dried to yield the final product.[3]
Visualizations
Chlorpromazine Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of chlorpromazine from this compound.
Caption: Workflow for Chlorpromazine Synthesis.
Mechanism of Action: Dopamine D2 Receptor Antagonism
Chlorpromazine's primary mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system.[6][7] This blockade of dopamine signaling is believed to be responsible for its antipsychotic effects.
References
- 1. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 3. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]
- 4. CN102617509B - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]
- 5. CN102617509A - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]
Application Notes and Protocols: Synthesis and Anticancer Screening of Novel Phenothiazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel phenothiazine derivatives and their subsequent evaluation as potential anticancer agents. Detailed experimental protocols for synthesis and in vitro screening are provided, along with a summary of quantitative activity data and insights into the underlying mechanisms of action.
Introduction
Phenothiazine, a tricyclic heterocyclic scaffold, has long been recognized for its diverse pharmacological activities, most notably as an antipsychotic agent.[1] More recently, phenothiazine derivatives have emerged as a promising class of compounds in oncology.[2][3] Their anticancer properties are attributed to a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in tumor progression.[4][5] This document outlines the synthesis of novel phenothiazine analogs and the protocols for assessing their anticancer efficacy.
Synthesis of Novel Phenothiazine Derivatives
The synthesis of phenothiazine derivatives often involves modification at the N-10 position of the thiazine ring, which allows for the introduction of various side chains to modulate the compound's physicochemical properties and biological activity.[6]
General Synthetic Protocol for N-10 Acyl Phenothiazine Derivatives
A common strategy for synthesizing N-10 substituted phenothiazine derivatives involves the acylation of the phenothiazine core.[4][7]
Materials:
-
Phenothiazine
-
Acyl chloride (e.g., chloroacetyl chloride)
-
Anhydrous tetrahydrofuran (THF)
-
Appropriate alkylamine or arylamine
-
Sodium iodide (NaI) (for specific reactions)
-
Ethanol (EtOH)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Intermediate (e.g., 10-(chloroacetyl)phenothiazine):
-
Dissolve phenothiazine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add the acyl chloride (e.g., chloroacetyl chloride) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Synthesis of Final Phenothiazine Derivatives:
-
Dissolve the intermediate from step 1 in a suitable solvent such as ethanol.[4]
-
Add the desired alkylamine or arylamine to the solution. For some reactions, a catalyst like NaI may be added.[4]
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).[4][7]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with water.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final product by column chromatography on silica gel.
-
Characterization: The synthesized compounds should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm their structure and purity.
Anticancer Screening Protocols
The in vitro anticancer activity of the synthesized phenothiazine derivatives is commonly assessed using cell-based assays that measure cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[8][9][10]
Protocol for MTT Cell Viability Assay
This protocol outlines the general steps for determining the cytotoxic effects of the synthesized phenothiazine derivatives on cancer cell lines.[3]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized phenothiazine derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cancer cells from culture flasks using trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count.
-
Seed the cells into 96-well plates at a density of 1 x 104 cells per well in 100 µL of medium.
-
Incubate the plates at 37 °C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the phenothiazine derivatives in cell culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include wells with untreated cells as a negative control and wells with a known anticancer drug (e.g., doxorubicin or cisplatin) as a positive control.
-
Incubate the plates for another 48-72 hours.[3]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37 °C to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[3][9]
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity (IC50 values) of selected novel phenothiazine derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| TTi-2 | PC-3 (Prostate) | Not specified, but potent | [5] |
| Chalcone 4b | HepG2 (Liver) | 7.14 µg/mL | [8] |
| Chalcone 4k | HepG2 (Liver) | 7.61 µg/mL | [8] |
| PEG-PTZ (PP) | HeLa (Cervical) | 229.1 | [11] |
| PEG-PTZ (PP) | MeWo (Skin) | 251.9 | [11] |
| PEG-PTZ (PPO) | HepG2 (Liver) | 161.3 | [11] |
| PEG-PTZ (PPO) | MCF7 (Breast) | 131.7 | [11] |
| Diazaphenothiazine 25 | A549 (Lung) | 1.82 | [2] |
| Diazaphenothiazine 31 | T-47D (Breast) | 9.6 µg/mL | [2] |
| Diazaphenothiazine 32 | Caco-2 (Colorectal) | 0.26 | [2] |
| Diazaphenothiazine 32 | A549 (Lung) | 0.26 | [2] |
| Diazaphenothiazine 32 | MDA-MB-231 (Breast) | 0.77 | [2] |
| PTZ Derivative 1 | Hep3B (Liver) | < 10 | [4] |
| PTZ Derivative 3 | Hep3B (Liver) | < 10 | [4] |
| PTZ Derivative 8 | Hep3B (Liver) | ~20 | [4] |
| PTZ Derivative 10 | Hep3B (Liver) | ~20 | [4] |
Mechanism of Action: Signaling Pathways
Phenothiazine derivatives exert their anticancer effects by modulating various intracellular signaling pathways that are crucial for cancer cell proliferation and survival.[12] Key pathways affected include the PDK1/Akt and MAPK/ERK signaling cascades.[12][13]
Experimental Workflow for Anticancer Screening
Caption: Workflow for synthesis and anticancer evaluation of phenothiazine derivatives.
PDK1/Akt Signaling Pathway Inhibition
The PDK1/Akt pathway is a central regulator of cell survival and proliferation. Phenothiazines have been shown to inhibit this pathway, leading to decreased cancer cell viability.[12]
Caption: Inhibition of the PDK1/Akt signaling pathway by phenothiazine derivatives.
MAPK/ERK Signaling Pathway Modulation
The MAPK/ERK pathway is another critical signaling cascade involved in cell growth and differentiation. Modulation of this pathway by phenothiazine derivatives can contribute to their anticancer effects.[14][15]
Caption: Modulation of the MAPK/ERK signaling pathway by phenothiazine derivatives.
Conclusion
The synthesis and screening of novel phenothiazine derivatives represent a viable strategy for the discovery of new anticancer agents. The protocols and data presented herein provide a framework for researchers to design, synthesize, and evaluate new compounds in this promising class. Further investigation into the structure-activity relationships and the precise molecular targets of these derivatives will be crucial for the development of clinically effective cancer therapies.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. mdpi.com [mdpi.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential inhibition of PDK1/Akt signaling by phenothiazines suppresses cancer cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potential antitumor mechanisms of phenothiazine drugs [sciengine.com]
- 14. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Antimicrobial and Anthelmintic Activity of Phenothiazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and anthelmintic properties of phenothiazine derivatives. This document includes quantitative data on their activity, detailed experimental protocols for in vitro assessment, and diagrams illustrating their proposed mechanisms of action.
Introduction
Phenothiazines, a class of heterocyclic compounds, are well-established as antipsychotic medications.[1] However, a growing body of evidence demonstrates their significant potential as antimicrobial and anthelmintic agents.[2][3] Their broad-spectrum activity extends to bacteria, fungi, protozoa, and parasitic worms, including multidrug-resistant strains, making them attractive candidates for drug repurposing and the development of new therapeutic agents.[4][5][6] This document serves as a practical guide for researchers investigating these properties.
Antimicrobial Activity of Phenothiazine Derivatives
Phenothiazine derivatives have demonstrated notable activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[7][8][9][10] Several derivatives, including chlorpromazine, thioridazine, trifluoperazine, and promethazine, have been extensively studied.[7][11]
Quantitative Antimicrobial Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for selected phenothiazine derivatives against various microorganisms.
Table 1: Antibacterial Activity of Phenothiazine Derivatives (MIC/MBC in µg/mL)
| Phenothiazine Derivative | Staphylococcus aureus (MRSA) | Acinetobacter baumannii (MDR) | Escherichia coli | Reference(s) |
| Chlorpromazine | 8 - 256 (MIC) | 50 - 600 (MIC) | 25 - 100 (MIC) | [9][11][12] |
| - | 100 - 2500 (MBC) | - | [11] | |
| Thioridazine | 4 - 256 (MIC) | 50 - 600 (MIC) | - | [11][12] |
| - | 100 - 2500 (MBC) | - | [11] | |
| Trifluoperazine | - | 50 - 600 (MIC) | 25 - 100 (MIC) | [7][11] |
| - | 100 - 2500 (MBC) | - | [11] | |
| Promethazine | - | 50 - 600 (MIC) | - | [11] |
| - | 100 - 2500 (MBC) | - | [11] | |
| Fluphenazine | - | - | 25 - 100 (MIC) | [7] |
MDR: Multidrug-Resistant; MRSA: Methicillin-Resistant Staphylococcus aureus
Table 2: Antifungal Activity of Phenothiazine Derivatives (MIC in µg/mL)
| Phenothiazine Derivative | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus | Reference(s) |
| CWHM-974 (Fluphenazine analog) | 4 - 8 | 4 | 8 | [10] |
| N-haloacetyl phenothiazines | Comparable to fluconazole | Comparable to fluconazole | Comparable to fluconazole | [13] |
Mechanism of Antimicrobial Action
The antimicrobial effects of phenothiazines are multifaceted. Key mechanisms include the inhibition of bacterial efflux pumps, disruption of the proton motive force, and the generation of reactive oxygen species (ROS).[5][11][14][15]
Many bacteria develop drug resistance by actively pumping antibiotics out of the cell via efflux pumps. Phenothiazines can inhibit these pumps, thereby restoring the efficacy of conventional antibiotics.[5][14][16] This inhibition is thought to occur through direct interaction with the pump and by disrupting the proton gradient that powers them.[5][14]
Chlorpromazine and other derivatives can induce the production of ROS, such as superoxide radicals, leading to oxidative stress.[11][15] This results in damage to vital cellular components like DNA, lipids, and proteins, ultimately causing bacterial cell death.[11][17]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
-
96-well microtiter plates (U- or V-bottom)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial inoculum standardized to 0.5 McFarland
-
Phenothiazine derivative stock solution
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Incubator (35-37°C)
-
ELISA plate reader (optional)
-
Prepare Phenothiazine Dilutions:
-
In a 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the phenothiazine stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the 10th or 11th column. Discard the final 100 µL from the last dilution well. The 12th column will serve as a sterility control (broth only).
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in broth to achieve a concentration of approximately 1.5 x 10⁶ CFU/mL.
-
-
Inoculate the Plate:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
One row should be dedicated as a positive growth control (inoculum in broth without the drug).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the phenothiazine derivative that completely inhibits visible growth of the organism. This can be assessed visually or by using a plate reader to measure optical density.
-
Anthelmintic Activity of Phenothiazine Derivatives
Phenothiazine was one of the first synthetic organic compounds widely used as an anthelmintic in veterinary medicine.[13] Its derivatives continue to be investigated for their activity against various parasitic helminths.
Quantitative Anthelmintic Data
The following table provides data on the efficacy of phenothiazine against common gastrointestinal nematodes in sheep.
Table 3: Anthelmintic Efficacy of Phenothiazine Against Sheep Nematodes
| Nematode Species | Dosing Regimen | Efficacy | Reference(s) |
| Haemonchus contortus | Low-dose daily (0.25 g/day ) | Complete inhibition of larval production | [18] |
| Trichostrongylus colubriformis | Low-dose daily (0.5 g/day ) | Reduced worm establishment | [19] |
| Ostertagia spp. | Low-dose daily (0.5 g/day ) | Reduced worm establishment (resistant strains) | [19] |
Mechanism of Anthelmintic Action
The primary anthelmintic mechanism of action for many compounds involves interference with the neuromuscular coordination of the parasite, leading to paralysis and subsequent expulsion from the host.[20][21][22] While the exact molecular target for phenothiazines is not fully elucidated, it is believed to disrupt neurotransmission. Another proposed mechanism involves the formation of semiquinone free radicals, which can be toxic to the parasite.[23]
Experimental Protocol: Adult Worm Mortality Assay
This in vitro assay is commonly used to screen for the anthelmintic activity of compounds using adult helminths.
-
Adult worms (e.g., Haemonchus contortus collected from abattoirs, or model organisms like Pheretima posthuma - earthworms)
-
Petri dishes or multi-well plates
-
Phosphate-buffered saline (PBS) or other suitable medium
-
Phenothiazine derivative stock solution
-
Positive control (e.g., Levamisole, Albendazole)
-
Negative control (solvent vehicle, e.g., DMSO in PBS)
-
Dissecting microscope
-
Incubator (37°C)
-
Worm Collection and Preparation:
-
Collect adult worms from a suitable source.
-
Wash the worms thoroughly with PBS at 37°C to remove any debris.
-
Acclimatize the worms in fresh PBS for a short period before starting the assay.
-
-
Assay Setup:
-
Prepare serial dilutions of the phenothiazine derivative in PBS in petri dishes or wells.
-
Prepare positive and negative control dishes/wells.
-
Carefully transfer a set number of viable, motile worms (e.g., 5-10) into each dish/well.
-
-
Incubation and Observation:
-
Incubate the plates at 37°C.
-
Observe the worms under a dissecting microscope at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Record the time to paralysis (loss of spontaneous motility) and death. Death can be confirmed by lack of movement upon gentle prodding or transfer to warm water (50°C).[24]
-
-
Data Analysis:
-
Calculate the percentage of mortality at each concentration and time point.
-
The results can be used to determine the lethal concentration (e.g., LC₅₀) of the compound.
-
Conclusion
Phenothiazine derivatives represent a promising class of compounds with significant antimicrobial and anthelmintic activities. Their multifaceted mechanisms of action, including the ability to overcome drug resistance, make them valuable subjects for further research and development. The protocols and data presented in these notes provide a foundation for researchers to explore the full therapeutic potential of these versatile molecules.
References
- 1. Antimicrobial activity of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenothiazine: the parent molecule [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Phenothiazines and Structurally Similar Compounds of Plant Origin in the Fight against Infections by Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Interaction between Phenothiazines and Antimicrobial Agents against Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of various anthelmintic compounds against Haemonchus contortus larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antimicrobial activity of 18 phenothiazine derivatives: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peroxidase catalysed formation of cytotoxic prooxidant phenothiazine free radicals at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Do phenothiazines possess antimicrobial and efflux inhibitory properties? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Anthelmintic efficacy of low-dose phenothiazine against strains of sheep nematodes susceptible or resistant to thiabendazole, levamisole and morantel tartrate: effect on patent infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anthelmintic efficacy of low-dose phenothiazine against strains of sheep nematodes susceptible or resistant to thiabendazole, levamisole and morantel tartrate: efficiency against sequentially administered infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 21. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 22. scispace.com [scispace.com]
- 23. The activity of phenothiazine anthelmintics as related to semiquinone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Evaluation of In vitro Anthelmintic Activity, Total Phenolic Content and Cytotoxic Activity of Crinum latifolium L. (Family: Amaryllidaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cholinesterase Modulators Derived from 3-Chloro-10H-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of cholinesterase modulators derived from the 3-Chloro-10H-phenothiazine scaffold. This document includes detailed synthetic protocols, quantitative data on enzyme inhibition, and visualizations of experimental workflows and mechanisms of action. The information is intended to guide researchers in the synthesis, evaluation, and optimization of this class of compounds for potential therapeutic applications, particularly in the context of neurodegenerative diseases like Alzheimer's disease.
Introduction
Phenothiazine derivatives have a long history in medicine, initially recognized for their antipsychotic properties.[1] More recently, their potential as cholinesterase inhibitors has garnered significant interest, as inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[2] The 3-chloro substitution on the phenothiazine ring is a critical feature that influences the biological activity of these compounds.[3][4] This document outlines the synthetic routes to novel this compound derivatives and the methodologies for assessing their cholinesterase inhibitory potential.
Synthesis of this compound Derivatives
The synthesis of cholinesterase modulators from this compound typically involves N-alkylation or N-acylation at the 10-position of the phenothiazine core. A common strategy is to introduce a linker that can be further functionalized with various amine-containing moieties.
General Synthetic Scheme
A versatile synthetic route involves the initial acylation of this compound with a haloacetyl chloride, followed by substitution with a desired amine.
Caption: General synthetic pathway for N-substituted this compound derivatives.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of N-(Chloroacetyl)-3-chloro-10H-phenothiazine (Intermediate)
This protocol is adapted from a general procedure for the N-acylation of phenothiazines.[5]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 eq.) in dry benzene.
-
Addition of Reagents: Add triethylamine (a few drops) as a catalyst. To this solution, add chloroacetyl chloride (1.1 eq.) dropwise with continuous stirring.
-
Reflux: Reflux the reaction mixture on a water bath for approximately 7 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, distill off the solvent. Wash the resulting residue with water to remove any acidic impurities.
-
Purification: Dissolve the solid residue in hot ethanol and then precipitate it by adding water. Filter the solid product and recrystallize from ethanol to obtain pure N-(Chloroacetyl)-3-chloro-10H-phenothiazine.
Protocol 2.2.2: Synthesis of N-Substituted-aminoacetyl-3-chloro-10H-phenothiazine Derivatives (Final Products)
This protocol is a general method for the synthesis of aliphatic amine-substituted phenothiazine 10-carboxamides.[3]
-
Reaction Setup: In a round-bottom flask, dissolve the N-(Chloroacetyl)-3-chloro-10H-phenothiazine intermediate (1 eq.) in tetrahydrofuran (THF).
-
Addition of Reagents: To this solution, add the desired aliphatic or aromatic amine (1.2 eq.) and potassium carbonate (K2CO3) as a base.
-
Reflux: Heat the mixture under reflux until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified using column chromatography to yield the final N-substituted-aminoacetyl-3-chloro-10H-phenothiazine derivative.
Cholinesterase Inhibition Assays
The inhibitory activity of the synthesized compounds against AChE and BChE is determined using a modification of the Ellman's spectrophotometric method. This assay measures the activity of the cholinesterase enzyme by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.
Experimental Workflow
The overall process from compound synthesis to biological evaluation follows a structured workflow.
References
- 1. Selectivity of phenothiazine cholinesterase inhibitors for neurotransmitter systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Synthesis of 3-chloro-10H-phenothiazine 5,5-dioxide Sulfones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-chloro-10H-phenothiazine 5,5-dioxide, a sulfone derivative of phenothiazine. Phenothiazine and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. The oxidation of the sulfur atom in the phenothiazine ring to a sulfone can significantly alter the molecule's electronic properties and biological activity, making this a key transformation in the development of new therapeutic agents.
Introduction
Phenothiazine sulfones are typically synthesized by the oxidation of the corresponding phenothiazine precursor. This protocol focuses on the preparation of this compound 5,5-dioxide, a compound with potential applications in various areas of drug discovery. The synthesis involves a two-step process: the formation of the 3-chlorophenothiazine precursor, followed by its oxidation to the desired sulfone. The Smiles rearrangement is a common and effective method for the synthesis of the 3-chlorophenothiazine starting material.[1][2] The subsequent oxidation is most effectively achieved using hydrogen peroxide in glacial acetic acid, which selectively oxidizes the sulfide to a sulfone.[1]
Synthesis Pathway
The overall synthesis pathway involves two main steps:
-
Synthesis of this compound: This precursor can be synthesized via the Smiles rearrangement of a suitably substituted diphenyl sulfide.[1][2]
-
Oxidation to this compound 5,5-dioxide: The sulfide in the phenothiazine ring is oxidized to a sulfone using an oxidizing agent.
Experimental Protocols
Protocol 1: Synthesis of this compound via Smiles Rearrangement
This protocol is based on established methods for the synthesis of substituted phenothiazines.[1][2]
Materials:
-
2-Amino-5-chlorobenzenethiol
-
A suitable halonitrobenzene (e.g., 2,4-dinitrochlorobenzene)
-
Ethanol
-
Sodium hydroxide
-
Formic acid (90%) (if required for formylation)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-chlorobenzenethiol (1 equivalent) and sodium hydroxide (1 equivalent) in ethanol.
-
To this solution, add the halonitrobenzene (1 equivalent) in ethanol.
-
The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
If the direct Smiles rearrangement does not occur, the intermediate 2-amino-2'-nitrodiphenylsulfide is isolated.
-
The isolated diphenylsulfide is then formylated using 90% formic acid to yield the 2-formamido-2'-nitrodiphenylsulfide.
-
This formylated intermediate is then subjected to the Smiles rearrangement, typically by heating in the presence of a base, to yield this compound.
-
Upon completion of the reaction, the mixture is cooled, and the product is precipitated by the addition of water.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of this compound 5,5-dioxide
This protocol is adapted from general procedures for the oxidation of phenothiazines.[1]
Materials:
-
This compound
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.
-
To this solution, add 30% hydrogen peroxide (a molar excess, typically 2-3 equivalents) dropwise while stirring.
-
After the addition is complete, the reaction mixture is heated under reflux. The reaction progress is monitored by TLC.
-
Once the starting material is consumed, the reaction mixture is cooled to room temperature.
-
The product is precipitated by pouring the reaction mixture into a beaker of cold water.
-
The solid precipitate is collected by filtration, washed thoroughly with water to remove any remaining acetic acid and hydrogen peroxide.
-
The crude this compound 5,5-dioxide is then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetone.
Data Presentation
The following table summarizes the key physical and chemical properties of the starting material and the final product. Note that specific quantitative data for this compound 5,5-dioxide, such as yield and melting point, are not widely reported in the literature and may vary depending on the specific reaction conditions and purity of the product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| This compound | C₁₂H₈ClNS | 233.72 | Solid | Not Reported |
| This compound 5,5-dioxide | C₁₂H₈ClNO₂S | 265.71 | Solid | Not Reported |
Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.
-
Melting Point: To determine the purity of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules. The formation of the sulfone can be confirmed by the appearance of strong absorption bands corresponding to the S=O stretching vibrations, typically in the regions of 1330-1310 cm⁻¹ and 1150-1120 cm⁻¹.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the structure of the molecules and confirm the successful synthesis.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their identity.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, should be worn at all times.
-
Phenothiazine derivatives may be toxic and should be handled with care.
-
Hydrogen peroxide is a strong oxidizing agent and should be handled with caution.
-
Glacial acetic acid is corrosive and should be handled with care.
By following these detailed protocols, researchers can successfully synthesize and characterize this compound 5,5-dioxide for further investigation in drug discovery and development programs.
References
Troubleshooting & Optimization
Navigating the Electrophilic Chlorination of the Phenothiazine Ring: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the electrophilic chlorination of the phenothiazine ring. This critical reaction is a cornerstone in the synthesis of numerous pharmaceutical compounds, most notably chlorpromazine. Achieving high yield and regioselectivity at the desired 2-position can be complex. This guide offers practical solutions and detailed protocols to overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the electrophilic chlorination of phenothiazine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | 1. Inactive chlorinating agent. 2. Insufficient reaction temperature. 3. Presence of moisture in the reaction setup. | 1. Use a fresh or properly stored bottle of the chlorinating agent (e.g., sulfuryl chloride). 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of multiple chlorinated products (low regioselectivity) | 1. Reaction temperature is too high. 2. Incorrect choice of solvent. 3. Chlorinating agent is too reactive or used in excess. | 1. Lower the reaction temperature to favor the formation of the thermodynamically more stable 2-chloro isomer. 2. Use a non-polar or moderately polar aprotic solvent like chloroform, dichloromethane, or carbon disulfide. 3. Use a milder chlorinating agent or add the reactive agent dropwise and in slight stoichiometric excess. |
| Significant amount of over-chlorinated products (di-, tri-chlorinated) | 1. Excess of chlorinating agent. 2. Prolonged reaction time. | 1. Carefully control the stoichiometry of the chlorinating agent. A slight excess (1.05-1.1 equivalents) is often sufficient. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further chlorination. |
| Formation of dark, tarry byproducts | 1. Oxidation of the phenothiazine ring. 2. Reaction temperature is excessively high. | 1. Degas the solvent and perform the reaction under an inert atmosphere. 2. Maintain a controlled and moderate reaction temperature. |
| Difficulty in purifying the 2-chlorophenothiazine product | 1. Presence of isomeric byproducts with similar polarities. 2. Residual starting material. | 1. Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for efficient separation. 2. Recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) can help in removing impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal chlorinating agent for achieving high regioselectivity at the 2-position of the phenothiazine ring?
A1: Sulfuryl chloride (SO₂Cl₂) is a commonly used and effective chlorinating agent for the selective monochlorination of phenothiazine at the 2-position. It offers a good balance of reactivity and selectivity, particularly when the reaction conditions are carefully controlled.
Q2: How does temperature affect the regioselectivity of the chlorination?
A2: Temperature plays a crucial role in determining the isomeric distribution of the chlorinated products. Lower temperatures generally favor the formation of the thermodynamically more stable 2-chloro isomer. Higher temperatures can lead to the formation of other isomers (e.g., 3-chloro and 4-chloro) and increase the likelihood of over-chlorination.
Q3: What are the most common side products in the electrophilic chlorination of phenothiazine?
A3: The most common side products include other monochlorinated isomers (1-, 3-, and 4-chlorophenothiazine), dichlorinated and trichlorinated phenothiazines, and the unreacted starting material. Oxidation of the sulfur atom in the phenothiazine ring can also occur, leading to the formation of sulfoxides.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, will allow for the separation of the starting material, the desired 2-chlorophenothiazine, and various byproducts. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q5: What is a suitable work-up procedure for the reaction mixture?
A5: A typical work-up involves quenching the reaction by carefully adding water or a dilute solution of a reducing agent like sodium thiosulfate to destroy any excess chlorinating agent. The organic layer is then separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
Experimental Protocols
Synthesis of 2-Chlorophenothiazine using Sulfuryl Chloride
This protocol provides a general procedure for the laboratory-scale synthesis of 2-chlorophenothiazine.
Materials:
-
Phenothiazine
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phenothiazine in anhydrous dichloromethane (or chloroform) under a nitrogen atmosphere. Cool the solution to 0-5 °C using an ice bath.
-
Addition of Chlorinating Agent: While stirring vigorously, add a solution of sulfuryl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the phenothiazine solution over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution. Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol to yield pure 2-chlorophenothiazine.
Data Presentation
The following table summarizes typical yields for the chlorination of phenothiazine under different conditions. Please note that these values are illustrative and can vary based on the specific experimental setup and scale.
| Chlorinating Agent | Solvent | Temperature (°C) | Molar Ratio (Agent:Phenothiazine) | Typical Yield of 2-Chlorophenothiazine (%) |
| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane | 0 - 5 | 1.05 : 1 | 75 - 85 |
| N-Chlorosuccinimide (NCS) | Acetic Acid | 25 | 1.1 : 1 | 60 - 70 |
| Chlorine Gas (Cl₂) | Carbon Tetrachloride | 0 | 1 : 1 | 50 - 65 (often with more side products) |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the electrophilic chlorination of the phenothiazine ring.
Caption: Experimental workflow for the synthesis of 2-chlorophenothiazine.
Caption: Troubleshooting decision tree for phenothiazine chlorination.
Technical Support Center: Stability Studies of 3-Chloro-10H-phenothiazine in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability studies of 3-Chloro-10H-phenothiazine in solution. The information provided is based on established principles of pharmaceutical stability testing and published data on phenothiazine derivatives. It is crucial to experimentally verify these recommendations for your specific laboratory conditions and formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on studies of related phenothiazine compounds, the primary degradation pathways for this compound in solution are expected to be oxidation and photodegradation.[1][2][3][4][5] Oxidation typically occurs at the sulfur atom, leading to the formation of the corresponding sulfoxide and, to a lesser extent, the sulfone.[4][6] Photodegradation can be complex, potentially involving dehalogenation, oxidation, and polymerization, especially upon exposure to UV light.[1][2][3][7]
Q2: What are the key factors that influence the stability of this compound solutions?
A2: The stability of this compound solutions is primarily influenced by:
-
pH: The rate of degradation of phenothiazines can be pH-dependent.
-
Light: Exposure to light, particularly UV radiation, can cause significant degradation.[1][2][3][5][7]
-
Temperature: Elevated temperatures will generally accelerate the rate of all degradation reactions.
-
Oxygen: The presence of oxygen is a critical factor for oxidative degradation.
-
Presence of Metal Ions: Certain metal ions can catalyze oxidative degradation.
Q3: What analytical techniques are most suitable for stability studies of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for the separation and quantification of this compound and its degradation products.[8] Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and structural elucidation of unknown degradants.[8]
Q4: What is a forced degradation study, and why is it necessary?
A4: A forced degradation or stress study involves intentionally degrading the drug substance under more severe conditions than accelerated stability testing (e.g., high heat, high humidity, strong acid/base, potent oxidizing agents, and intense light).[9][10][11] These studies are essential to:
-
Elucidate potential degradation pathways.[10]
-
Identify likely degradation products.
-
Develop and validate a stability-indicating analytical method that can resolve the drug from its degradants.[10][11]
Troubleshooting Guides
| Issue | Possible Causes | Recommended Actions |
| Rapid loss of this compound in solution with no obvious precipitate. | 1. Oxidation: The solution may be exposed to atmospheric oxygen, or the solvent may contain peroxides. 2. Photodegradation: The solution may be exposed to ambient or UV light. | 1. Degas solvents before use. Consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Protect solutions from light by using amber glassware or by wrapping containers in aluminum foil. Conduct experiments in a dark room or under yellow light if necessary. |
| Appearance of new peaks in the chromatogram during the stability study. | 1. Degradation: These are likely degradation products. 2. Contamination: Impurities from the solvent, container, or handling. | 1. Use a stability-indicating HPLC method to track the appearance and growth of these peaks over time. Use LC-MS to identify the structure of the new compounds. 2. Analyze a blank (solvent without the drug) under the same conditions to rule out contamination. |
| Inconsistent or non-reproducible stability results. | 1. Variable Storage Conditions: Inconsistent temperature, light exposure, or humidity. 2. Inconsistent Sample Preparation: Variations in concentration, pH, or solvent composition. 3. Analytical Method Variability: Issues with the HPLC system, column, or mobile phase. | 1. Use calibrated and validated stability chambers with tight control over environmental conditions. 2. Follow a strict, detailed standard operating procedure (SOP) for sample preparation. 3. Perform system suitability tests before each analytical run to ensure the performance of the HPLC system. |
| Mass balance is not achieved (sum of the assay of the parent drug and its degradation products is less than 95%). | 1. Formation of non-chromophoric or volatile degradants. 2. Precipitation of the drug or degradants. 3. Adsorption to the container surface. 4. Inappropriate analytical method. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer in addition to a UV detector. 2. Visually inspect for precipitates and consider filtration and analysis of the precipitate. 3. Use silanized glassware or low-binding containers. 4. Ensure the HPLC method can elute all potential degradation products. Check for co-elution of peaks. |
Experimental Protocols
The following are generalized protocols for forced degradation studies. The specific concentrations and durations should be adjusted based on the observed degradation, with a target of 5-20% degradation of the active pharmaceutical ingredient (API).[11]
Acid and Base Hydrolysis
-
Objective: To assess the stability of this compound in acidic and basic conditions.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable co-solvent (e.g., methanol or acetonitrile) if it has low aqueous solubility.
-
Dilute the stock solution with 0.1 M HCl to achieve the desired final concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with 0.1 M NaOH to achieve the same final concentration.
-
Prepare a control solution by diluting the stock solution with purified water.
-
Store the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
-
Oxidative Degradation
-
Objective: To evaluate the susceptibility of this compound to oxidation.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Add hydrogen peroxide to the solution to achieve a final concentration of 3% H₂O₂.
-
Prepare a control solution without hydrogen peroxide.
-
Store the solutions at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze all samples by a stability-indicating HPLC method.
-
Thermal Degradation
-
Objective: To assess the effect of elevated temperature on the stability of this compound in solution.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Store the solution in a calibrated oven at an elevated temperature (e.g., 70°C), protected from light.
-
Prepare a control sample and store it at the recommended storage temperature (e.g., 2-8°C).
-
Withdraw aliquots from the stressed sample at specified time points (e.g., 0, 1, 3, 7 days).
-
Analyze all samples by a stability-indicating HPLC method.
-
Photostability Testing
-
Objective: To determine the sensitivity of this compound to light.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Expose the solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Prepare a control sample and keep it in the dark at the same temperature.
-
Analyze the exposed and control samples at a specified time point by a stability-indicating HPLC method.
-
Data Presentation
Table 1: Summary of Expected Stability of this compound under Forced Degradation Conditions
| Stress Condition | Expected Stability | Likely Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) | Potentially unstable over time. | Hydrolysis products (specifics to be determined experimentally). |
| Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) | Potentially unstable over time. | Hydrolysis products (specifics to be determined experimentally). |
| Oxidative (e.g., 3% H₂O₂, RT) | Likely to be unstable. | This compound-5-sulfoxide, this compound-5,5-disulfone. |
| Thermal (e.g., 70°C in solution) | Degradation rate will increase with temperature. | Similar to other degradation pathways but at an accelerated rate. |
| Photolytic (ICH Q1B conditions) | Likely to be unstable. | Photodechlorination products, oxidized species, and potential polymers.[1][2][3][7] |
Note: This table provides expected outcomes based on the general chemistry of phenothiazines. Actual results must be confirmed through experimentation.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Likely degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation of 2-chloro substituted phenothiazines in alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SGS China | We are the world's leading Testing, Inspection and Certification company. [sgsgroup.com.cn]
Phenothiazine Synthesis: A Technical Support Center for Scalable Method Development
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of phenothiazine and its derivatives. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist you in overcoming common challenges encountered during process development and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up phenothiazine synthesis?
A1: The most prevalent challenges during the scale-up of phenothiazine synthesis include managing exothermic reactions, ensuring consistent product quality and yield, dealing with catalyst deactivation, handling and disposing of hazardous reagents and byproducts, and implementing effective purification strategies to remove impurities.[1] Each synthesis method presents its own unique set of scalability issues.
Q2: Which synthesis method for phenothiazine is most suitable for industrial scale production?
A2: The choice of synthesis method for industrial production depends on several factors, including cost of raw materials and catalysts, desired substitution patterns on the phenothiazine core, environmental considerations, and available equipment. While traditional methods like the reaction of diphenylamine with sulfur are cost-effective, they often suffer from harsh reaction conditions and low yields.[1] Modern methods like the Buchwald-Hartwig amination offer higher yields and milder conditions but may involve more expensive catalysts. A thorough process evaluation and cost-benefit analysis are crucial for selecting the optimal route for your specific needs.
Q3: How can I minimize the formation of byproducts during phenothiazine synthesis?
A3: Minimizing byproduct formation requires careful optimization of reaction parameters. Key strategies include:
-
Temperature Control: Maintaining a precise temperature profile is critical, as high temperatures can lead to side reactions and tar formation.
-
Stoichiometry: Accurate control of reactant ratios can prevent the formation of over-reacted or unreacted starting material-related impurities.
-
Catalyst and Ligand Selection: In catalytic reactions like the Buchwald-Hartwig amination, the choice of ligand and catalyst can significantly influence selectivity and minimize side reactions.
-
Inert Atmosphere: For air-sensitive reactions, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of reactants and intermediates.
Q4: What are the key safety precautions to consider during large-scale phenothiazine synthesis?
A4: Safety is paramount during scale-up. Key precautions include:
-
Exothermic Reaction Management: Many phenothiazine synthesis reactions are exothermic. A robust cooling system and controlled addition of reagents are essential to prevent runaway reactions.[2]
-
Handling of Hazardous Materials: Reagents like sulfur chlorides and certain solvents are hazardous. Proper personal protective equipment (PPE), well-ventilated work areas, and established handling protocols are mandatory.
-
Byproduct Management: Toxic byproducts such as hydrogen sulfide may be generated. Appropriate scrubbing or capture systems should be in place.
-
Pressure Management: Some reactions may generate pressure. Reactors must be equipped with pressure relief systems.
Troubleshooting Guides
Buchwald-Hartwig Amination for Phenothiazine Synthesis
Problem: Low or inconsistent yields upon scale-up.
-
Q: My Buchwald-Hartwig reaction is sluggish or gives low yields when I move to a larger scale. What are the likely causes?
-
A: Several factors can contribute to this issue. Firstly, inadequate mixing on a larger scale can lead to localized concentration gradients and poor catalyst distribution. Ensure your reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. Secondly, catalyst deactivation can be more pronounced at scale. This can be due to impurities in the starting materials or solvent, or exposure to air. Consider using higher purity grade reagents and ensuring a strictly inert atmosphere. Finally, the surface area to volume ratio decreases on scale-up, which can affect heat transfer. Ensure your temperature control system is robust enough to maintain the optimal reaction temperature.
-
Problem: Catalyst deactivation.
-
Q: I suspect my palladium catalyst is deactivating. What are the common causes and how can I prevent it?
-
A: Catalyst deactivation in Buchwald-Hartwig amination can be caused by several factors. Sulfur-containing impurities in the starting materials can poison the palladium catalyst. It is crucial to use high-purity reagents. The choice of base is also critical; using too strong a base or one that is not sufficiently soluble can lead to catalyst degradation. The ligand can also degrade at elevated temperatures, so ensure the reaction temperature is carefully controlled. To prevent deactivation, consider using a pre-catalyst that is more stable and ensure rigorous exclusion of oxygen from the reaction.
-
Problem: Difficulty in removing the palladium catalyst from the final product.
-
Q: How can I effectively remove the residual palladium catalyst from my phenothiazine product at an industrial scale?
-
A: Removing residual palladium to meet regulatory requirements (typically <10 ppm for active pharmaceutical ingredients) is a critical step. Common methods include:
-
Carbon Treatment: Activated carbon is widely used to adsorb palladium residues. The efficiency depends on the type of carbon, solvent, temperature, and treatment time.
-
Scavenger Resins: Functionalized polymers or silica with thiol or other palladium-binding groups can be very effective.
-
Extraction: Aqueous washes with reagents that can complex with palladium, such as thiourea or L-cysteine, can be employed.
-
Crystallization: Often, a well-designed crystallization process can significantly reduce the levels of palladium in the final product.
-
-
Ullmann Condensation for Phenothiazine Synthesis
Problem: Harsh reaction conditions and low yields.
-
Q: The traditional Ullmann condensation requires high temperatures and gives me low yields. How can I improve this?
-
A: The classic Ullmann reaction is notorious for its harsh conditions.[1] To improve yields and reduce the required temperature, consider the following:
-
Ligand-Assisted Ullmann Reaction: The use of ligands such as 1,10-phenanthroline or various amino acids can significantly accelerate the reaction and allow for lower reaction temperatures.
-
Catalyst Source: Instead of copper powder, using copper(I) salts like CuI or CuBr can be more effective.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are typically used. The choice of solvent can impact the solubility of the reactants and the reaction rate.
-
Base Selection: The choice of base (e.g., K2CO3, Cs2CO3) is crucial and needs to be optimized for your specific substrates.
-
-
Problem: Tar formation and purification challenges.
-
Q: I am observing significant tar formation at the high temperatures required for the Ullmann condensation, making purification difficult. What can I do?
-
A: Tar formation is a common issue in high-temperature reactions. To mitigate this:
-
Lower Reaction Temperature: As mentioned above, using a ligand-assisted protocol can allow for a reduction in the reaction temperature, which is the most effective way to reduce tar formation.
-
Controlled Heating: Ensure uniform heating of the reactor to avoid localized hotspots.
-
Purification Strategy: If tar formation is unavoidable, a multi-step purification process may be necessary. This could involve an initial filtration to remove solid byproducts, followed by column chromatography or a series of crystallizations from different solvent systems. Distillation under reduced pressure can also be an option for thermally stable phenothiazine derivatives.[3]
-
-
Smiles Rearrangement for Phenothiazine Synthesis
Problem: Formation of side products.
-
Q: When scaling up the Smiles rearrangement for my phenothiazine synthesis, I am observing an increase in side products. What are they and how can I minimize them?
-
A: In the Smiles rearrangement for phenothiazine synthesis, common side products can arise from competing nucleophilic substitution reactions or decomposition of the starting materials or intermediates. For example, if the reaction involves the displacement of a halide, hydrolysis of the halide can occur if water is present. To minimize side products, ensure all reagents and solvents are anhydrous. The choice of base and reaction temperature is also critical and should be carefully optimized to favor the intramolecular rearrangement over intermolecular side reactions.
-
Problem: Incomplete reaction.
-
Q: My Smiles rearrangement is not going to completion, even after extended reaction times. What could be the issue?
-
A: Incomplete reaction in a Smiles rearrangement can be due to several factors. The electron-withdrawing nature of the activating group is crucial for the reaction to proceed efficiently. If the activating group is not sufficiently electron-withdrawing, the reaction will be slow or may not occur at all. The base used must be strong enough to deprotonate the nucleophile but not so strong as to cause decomposition. The solvent also plays a key role; a polar aprotic solvent is typically preferred to facilitate the rearrangement. If the reaction is still incomplete, you may need to reconsider the design of your starting materials to include a more effective activating group.
-
Data Presentation
Table 1: Comparison of Common Phenothiazine Synthesis Methods (at Scale)
| Synthesis Method | Typical Yield Range (%) | Operating Temperature (°C) | Catalyst | Key Advantages | Key Disadvantages |
| Traditional (Diphenylamine + Sulfur) | 40 - 60 | 180 - 250 | Iodine or AlCl3 | Low-cost raw materials | Harsh conditions, low yield, significant byproducts |
| Ullmann Condensation | 50 - 80 | 150 - 220 | Copper-based | Moderate to good yields | High temperatures, requires stoichiometric copper in older methods |
| Buchwald-Hartwig Amination | 70 - 95 | 80 - 120 | Palladium-based | High yields, mild conditions, good functional group tolerance | Expensive catalyst, catalyst removal can be challenging |
| Smiles Rearrangement | 60 - 85 | 25 - 100 | Base-mediated | Intramolecular reaction, can be efficient | Substrate scope can be limited by electronic requirements |
Experimental Protocols
Scaled-Up Buchwald-Hartwig Amination for N-Aryl Phenothiazine
This protocol describes a general procedure for the synthesis of an N-aryl phenothiazine derivative on a multi-gram scale.
Materials:
-
Phenothiazine (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.01 - 0.05 eq)
-
Xantphos (0.015 - 0.075 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Toluene (anhydrous)
Procedure:
-
To a dry, inerted reactor, add phenothiazine, aryl bromide, and sodium tert-butoxide.
-
In a separate dry, inerted flask, prepare the catalyst solution by dissolving Pd(OAc)2 and Xantphos in a small amount of anhydrous toluene.
-
Add the catalyst solution to the reactor.
-
Add the remaining anhydrous toluene to the reactor to achieve the desired concentration.
-
Heat the reaction mixture to 100-110 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by HPLC or TLC. The reaction is typically complete in 8-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization.
Purification of Crude Phenothiazine by Distillation
This protocol describes a method for purifying crude phenothiazine obtained from the traditional synthesis.[3]
Materials:
-
Crude Phenothiazine
-
Silicon Dioxide (optional, as a distillation aid)
Procedure:
-
Mix the crude phenothiazine with a small amount of silicon dioxide (e.g., 1-5% by weight).[3]
-
Heat the mixture in a distillation apparatus under vacuum.[3]
-
The temperature should be gradually increased to around 300-350 °C.[3]
-
Collect the distilled phenothiazine as a yellow to greenish-yellow solid.
-
The purified phenothiazine should have a melting point close to 185 °C.
Mandatory Visualization
Caption: Workflow for Scaled-Up Buchwald-Hartwig Amination.
Caption: Troubleshooting Logic for Low Yield in Ullmann Condensation.
References
Technical Support Center: Optimization of Reaction Parameters for Phenothiazine Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing phenothiazine derivatization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for phenothiazine derivatization?
A1: The most common methods for modifying the phenothiazine scaffold include N-alkylation, N-acylation, N-phosphorylation, and halogenation. These reactions target the nitrogen atom of the central thiazine ring or the aromatic rings. N-alkylation and N-acylation introduce side chains that can significantly modulate the pharmacological properties of the resulting derivatives.
Q2: I am getting a low yield in my N-alkylation reaction. What are the potential causes and solutions?
A2: Low yields in N-alkylation of phenothiazines can stem from several factors:
-
Reaction Conditions: High temperatures when using solvents like DMF can lead to decomposition. Consider using microwave-assisted synthesis, which can improve yields and significantly reduce reaction times.
-
Base Solubility: The choice and solubility of the base are crucial. If using potassium carbonate, its low solubility might be an issue. Cesium carbonate can be a more soluble alternative.
-
Nature of the Alkyl Halide: The reactivity of the alkyl halide (iodide > bromide > chloride) will influence the reaction rate and efficiency.
-
Work-up Procedure: Ensure proper work-up to avoid loss of product. This includes appropriate extraction and purification steps.
Q3: My phenothiazine derivative is unstable. How can I improve its stability?
A3: The stability of phenothiazine derivatives can be influenced by pH and exposure to oxidizing agents. The cation radical of phenothiazines can be an intermediate in their metabolism to sulfoxides and hydroxylated derivatives, indicating a potential degradation pathway. The stability of phenothiazine solutions is affected by the pH, with different derivatives showing maximum stability at different pH values. To enhance stability, consider the following:
-
Optimize the pH of the formulation or storage solution.
-
Protect the compound from light and air to minimize photo-oxidation and reaction with atmospheric oxygen.
-
Use antioxidants in the formulation.
Q4: I am observing unexpected side products in my reaction. What are they likely to be and how can I avoid them?
A4: Common side products in phenothiazine derivatization include:
-
Sulfoxides and Hydroxylated Derivatives: These can form through oxidation of the phenothiazine core. Minimizing exposure to oxidizing agents and performing reactions under an inert atmosphere (e.g., argon) can reduce the formation of these byproducts.
-
N-ethylated Phenothiazine: This has been observed as a byproduct in N-phosphorylation reactions. Optimizing the reaction conditions, such as the choice of base and solvent, can help to minimize this side reaction.
-
Polyalkylation: In Friedel-Crafts alkylation, polyalkylation can be an issue. Using Friedel-Crafts acylation followed by reduction is a common strategy to achieve mono-substitution.
Q5: How can I achieve better regioselectivity in the halogenation of phenothiazine?
A5: Achieving precise functionalization at specific positions on the highly reactive phenothiazine core is a significant challenge that can lead to competing side reactions. The regioselectivity of electrophilic substitution reactions like halogenation is influenced by the electronic properties of the phenothiazine ring and the reaction conditions. To improve regioselectivity:
-
Carefully select the halogenating agent and catalyst.
-
Control the reaction temperature and time to favor the desired isomer.
-
Computational methods, such as calculating the activation energy for halogenation at different positions, can help predict the most likely site of reaction.
Troubleshooting Guides
Guide 1: Low Yield in N-Alkylation
This guide provides a step-by-step approach to troubleshooting low yields in the N-alkylation of phenothiazines.
Symptoms:
-
Low isolated yield of the desired N-alkylated product.
-
Presence of a significant amount of unreacted starting material.
-
Formation of multiple products observed by TLC or LC-MS.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Deprotonation | The base may not be strong enough or sufficiently soluble. Switch to a stronger or more soluble base (e.g., NaH, Cs2CO3). |
| Poor Reactivity of Alkyl Halide | If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide. |
| Solvent Decomposition | High reaction temperatures with DMF can lead to its decomposition and the formation of byproducts. Consider a lower reaction temperature or a different solvent. Microwave-assisted synthesis can often provide the necessary energy at lower bulk temperatures and shorter reaction times. |
| Side Reactions | Oxidation of the phenothiazine core can occur. Perform the reaction under an inert atmosphere (e.g., argon). |
| Product Loss During Work-up | Review your extraction and purification protocol. Ensure the pH is appropriate to keep your product in the organic phase during extraction. |
Guide 2: Formation of Impurities
This guide addresses the common issue of impurity formation during phenothiazine derivatization.
Symptoms:
-
Multiple spots on TLC analysis of the crude reaction mixture.
-
Unexpected peaks in LC-MS or NMR spectra.
-
Difficulty in purifying the desired product.
Possible Impurities and Mitigation Strategies:
| Impurity | Formation Pathway | Mitigation Strategy |
| Phenothiazine Sulfoxide | Oxidation of the sulfur atom in the phenothiazine ring. | Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents. Avoid strong oxidizing agents unless intended. |
| Hydroxylated Phenothiazines | Reaction with nucleophiles, potentially from the solvent or impurities. | Use dry, high-purity solvents. Control the reaction temperature to minimize side reactions. |
| Over-alkylated/acylated Products | High reactivity of the phenothiazine nucleus. | Use a milder acylating/alkylating agent. Control the stoichiometry of the reagents carefully. For mono-alkylation, consider Friedel-Crafts acylation followed by reduction. |
| Unreacted Starting Materials | Incomplete reaction. | Increase reaction time or temperature moderately. Use a more reactive electrophile or a stronger base. Consider microwave irradiation to drive the reaction to completion. |
Quantitative Data Summary
Table 1: Effect of Reaction Conditions on N-Phosphorylation and N-Ethylation Yields
| Derivatization | Base | Solvent | Heating Method | Yield (%) | Reference |
| N-Phosphorylation | NaH | Refluxing DMF | Conventional | 52 | |
| N-Phosphorylation | NaH | Refluxing Toluene | Conventional | 15 | |
| N-Ethylation | K2CO3 | - | Microwave | 80 | |
| N-Ethylation | NaH | Toluene | Conventional | 5 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Phenothiazine
This protocol describes a general method for the N-alkylation of phenothiazine using an alkyl halide.
Materials:
-
10H-Phenothiazine
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Base (e.g., NaH, K2CO3)
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Argon or nitrogen for inert atmosphere
Procedure:
-
To a suspension of the base (1.2 equivalents) in the anhydrous solvent under an inert atmosphere, add 10H-phenothiazine (1 equivalent).
-
Stir the mixture at room temperature until the evolution of gas (if using NaH) ceases, indicating the formation of the phenothiazine anion.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Friedel-Crafts Acylation of Phenothiazine
This protocol outlines a general procedure for the Friedel-Crafts acylation of phenothiazine.
Materials:
-
Phenothiazine
-
Anhydrous dichloromethane (DCM)
-
Acyl chloride or anhydride
-
Lewis acid catalyst (e.g., AlCl3, FeCl3)
-
Argon or nitrogen for inert atmosphere
Procedure:
-
To a flask containing the Lewis acid (a stoichiometric amount is often required) and anhydrous DCM under an inert atmosphere, add the acyl chloride or anhydride.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of phenothiazine in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by carefully pouring the mixture over ice-cold water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A general experimental workflow for the derivatization of phenothiazine.
Caption: A troubleshooting decision tree for addressing low reaction yields.
Troubleshooting low conversion rates in phenothiazine synthesis
Welcome to the technical support center for phenothiazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental procedures for the most common methods of phenothiazine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges that may arise during the synthesis of phenothiazine and its derivatives, leading to low conversion rates and yields.
Bernthsen Synthesis: Diphenylamine and Sulfur
The reaction of diphenylamine with sulfur, often catalyzed by iodine or aluminum chloride, is a classic method for preparing the phenothiazine core.[1] However, achieving high yields can be challenging.
Question: My Bernthsen synthesis of phenothiazine from diphenylamine and sulfur has a very low yield. What are the common causes and how can I improve it?
Answer:
Low yields in the Bernthsen synthesis can stem from several factors, primarily incomplete reaction, and the formation of side products. Here’s a breakdown of potential issues and their solutions:
-
Inadequate Temperature Control: The reaction temperature is critical. The mixture of diphenylamine and sulfur needs to be heated to a temperature high enough to initiate the reaction, typically between 140-160°C.[2][3] If the temperature is too low, the reaction will be slow and incomplete. Conversely, excessively high temperatures can lead to the formation of tarry by-products, significantly reducing the yield of the desired phenothiazine.[4]
-
Suboptimal Reagent Ratio: The stoichiometry of diphenylamine to sulfur is important. While the theoretical molar ratio is 1:2, using a slight excess of diphenylamine (10-50%) can help to minimize the formation of tarry by-products and improve the yield of phenothiazine.[4]
-
Troubleshooting:
-
Experiment with varying the diphenylamine to sulfur ratio to find the optimal conditions for your specific setup. A 15-40% excess of diphenylamine is often a good starting point.[4]
-
-
-
Inefficient Mixing: As the reaction proceeds, the viscosity of the mixture can increase, leading to poor heat transfer and localized overheating. This can promote the formation of undesirable side products.
-
Troubleshooting:
-
Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture and uniform temperature.
-
-
-
Improper Work-up and Purification: Significant loss of product can occur during the work-up and purification stages. Phenothiazine can be difficult to purify from the crude reaction mixture.
-
Troubleshooting:
-
After cooling, the solidified melt should be ground into a fine powder to ensure efficient extraction.[2][3]
-
Sequential extraction with hot water and then a suitable organic solvent (e.g., ethanol, toluene) is crucial for removing impurities.[2][3]
-
Recrystallization from a suitable solvent, such as ethanol or acetic acid, is often necessary to obtain pure phenothiazine.[1][2]
-
-
Table 1: Effect of Reagent Ratio on Phenothiazine Yield in Bernthsen Synthesis
| Diphenylamine (molar eq.) | Sulfur (molar eq.) | Catalyst | Temperature (°C) | Reported Yield (%) | Reference |
| 1 | 2 | Anhydrous AlCl₃ | 140-160 | Up to 93 | [2] |
| 1.1 - 1.5 | 2 | Iodine or AlCl₃ | 160-200 | Improved yields | [4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful modern method for forming C-N bonds, and it is widely used in the synthesis of N-substituted phenothiazines.[5][6] Low conversion rates in this reaction are often linked to the catalyst system, reaction conditions, and substrate reactivity.
Question: I am experiencing low conversion in my Buchwald-Hartwig synthesis of an N-arylphenothiazine. How can I troubleshoot this?
Answer:
Low conversion in a Buchwald-Hartwig amination for phenothiazine synthesis can be attributed to several factors related to the catalyst, base, solvent, and temperature.
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical for the success of the reaction. The ligand's steric bulk and electronic properties significantly influence the catalytic activity.[5]
-
Troubleshooting:
-
Ligand Screening: Experiment with a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos, as these are known to be effective for C-N bond formation.[7] For coupling with secondary amines, RuPhos has shown good results.[8] Bidentate ligands like BINAP and DPPF can also be effective and may prevent the formation of inactive palladium dimers.[5]
-
Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, using a pre-catalyst that readily forms the active Pd(0) species can sometimes improve results.[9]
-
-
-
Base Selection and Strength: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine.[10] The choice of base can be highly context-dependent.[10]
-
Troubleshooting:
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are often effective.[9]
-
For base-sensitive substrates, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ may be necessary, though this might require higher reaction temperatures.[9]
-
-
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and yield.
-
Troubleshooting:
-
Aprotic solvents like toluene, dioxane, or THF are generally used. Toluene is often a good starting point. The choice of solvent can sometimes depend on the specific ligand and base being used.[11]
-
-
-
Reaction Temperature: The reaction temperature needs to be sufficient to drive the catalytic cycle but not so high as to cause catalyst decomposition or side reactions.
-
Troubleshooting:
-
Typical temperatures for Buchwald-Hartwig reactions are in the range of 80-110°C.[9][12] If you are experiencing low conversion, a modest increase in temperature may be beneficial. However, for thermally sensitive substrates, optimizing the catalyst and ligand system to allow for lower reaction temperatures is preferable.[9]
-
-
Table 2: Influence of Ligand and Base on Buchwald-Hartwig Amination Yield
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 110 | Good to Excellent | [13] |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 | Varies with substrate | [5] |
| Pd(OAc)₂ | 1,4-bis(...)piperazine | K₂CO₃ | t-BuOH | 110 | Good to Excellent | [12] |
Smiles Rearrangement
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution used for the synthesis of the phenothiazine core, particularly for substituted derivatives.[14] The success of this reaction is highly dependent on the electronic properties of the aromatic rings.
Question: My Smiles rearrangement for the synthesis of a phenothiazine derivative is giving a low yield. What are the key factors to consider for optimization?
Answer:
Low yields in a Smiles rearrangement for phenothiazine synthesis are often due to insufficient activation of the aromatic ring undergoing substitution or unfavorable reaction conditions.
-
Electronic Effects: The Smiles rearrangement is facilitated by the presence of electron-withdrawing groups (EWGs) on the aromatic ring that is being attacked by the nucleophile. These groups stabilize the negatively charged Meisenheimer intermediate, which is a key step in the reaction mechanism.[14]
-
Troubleshooting:
-
Ensure that the aromatic ring that will be displaced has a sufficiently strong electron-withdrawing group, typically a nitro group, positioned ortho or para to the leaving group. The presence of two nitro groups can significantly accelerate the rearrangement.[14]
-
-
-
Base and Solvent: The choice of base and solvent is crucial for the deprotonation of the nucleophile and for facilitating the intramolecular cyclization.
-
Troubleshooting:
-
A strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), is often required to generate the nucleophilic anion.
-
Polar aprotic solvents like DMF or DMSO can help to solvate the ions and promote the reaction.
-
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Troubleshooting:
-
If the reaction is sluggish at room temperature, gradually increasing the temperature while monitoring the reaction progress by TLC can help to improve the conversion rate.
-
-
-
Side Reactions: Competing intermolecular reactions can occur if the intramolecular rearrangement is slow.
-
Troubleshooting:
-
Running the reaction at a higher dilution can sometimes favor the intramolecular Smiles rearrangement over intermolecular side reactions.
-
-
Table 3: Effect of Electron-Withdrawing Groups on Smiles Rearrangement
| Activating Group on Aromatic Ring | Reaction Conditions | Outcome | Reference |
| One ortho-nitro group | Basic conditions | Smiles rearrangement proceeds | [14] |
| Two ortho-nitro groups | Basic conditions | In situ Smiles rearrangement occurs readily | [14] |
Experimental Protocols
Protocol 1: Synthesis of Phenothiazine via Bernthsen Reaction[2][3]
Materials:
-
Diphenylamine
-
Sulfur
-
Anhydrous aluminum chloride (or a catalytic amount of iodine)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 22 g of diphenylamine, 8.2 g of sulfur, and 3.2 g of anhydrous aluminum chloride.
-
Heat the mixture in a sand bath or oil bath to 140-150°C. A rapid evolution of hydrogen sulfide gas will be observed. (Caution: This reaction should be performed in a well-ventilated fume hood as hydrogen sulfide is toxic).
-
If the reaction becomes too vigorous, lower the temperature slightly to moderate the rate of gas evolution.
-
Once the initial vigorous reaction has subsided, increase the temperature to 160°C and maintain it for one hour.
-
Allow the reaction mixture to cool to room temperature, at which point it will solidify.
-
Grind the solid melt into a fine powder.
-
Extract the powder first with hot water to remove any remaining inorganic salts.
-
Subsequently, extract the solid with dilute ethanol to remove unreacted diphenylamine and other soluble impurities.
-
The remaining solid residue is crude phenothiazine.
-
Recrystallize the crude product from ethanol to obtain pure, yellowish phenothiazine crystals.
-
Dry the crystals and determine the yield and melting point (literature m.p. ~185°C).
Protocol 2: Synthesis of N-Arylphenothiazine via Buchwald-Hartwig Amination (General Procedure)[6][12]
Materials:
-
Phenothiazine
-
Aryl halide (e.g., bromobenzene)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, the phosphine ligand, and the base.
-
Add the phenothiazine and the aryl halide to the flask.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110°C) and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylphenothiazine.
Protocol 3: Synthesis of Substituted Phenothiazines via Smiles Rearrangement (General Procedure)[14]
Materials:
-
2-Amino-halobenzenethiol
-
Halonitrobenzene with an ortho-nitro group
-
Base (e.g., NaOH or KOH)
-
Solvent (e.g., ethanol or DMF)
Procedure:
-
Dissolve the 2-amino-halobenzenethiol and the halonitrobenzene in the chosen solvent in a round-bottom flask.
-
Add a solution of the base to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC. The formation of an intermediate diphenyl sulfide may be observed, which then rearranges to the phenothiazine.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and acidify to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude phenothiazine derivative by recrystallization from a suitable solvent.
Visualizations
Caption: Troubleshooting workflow for low conversion rates in phenothiazine synthesis.
Caption: Experimental workflow for the Bernthsen synthesis of phenothiazine.
Caption: Catalytic cycle of the Buchwald-Hartwig amination for N-arylphenothiazine synthesis.
References
- 1. Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. US2360295A - Preparation of phenothiazine - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Chlorinated Phenothiazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chlorinated phenothiazine derivatives, focusing on their structure-activity relationship (SAR) as it pertains to their antipsychotic activity, primarily mediated through dopamine D2 receptor antagonism. The information is presented to facilitate understanding and further research in the development of novel therapeutic agents.
Introduction to Chlorinated Phenothiazines
Phenothiazines are a class of heterocyclic compounds that have been extensively studied for their wide range of pharmacological activities. The introduction of a chlorine atom at the 2-position of the phenothiazine nucleus was a pivotal discovery, leading to the development of potent antipsychotic drugs like chlorpromazine. This guide will delve into the key structural features of chlorinated phenothiazines that govern their biological activity, with a focus on their interaction with the dopamine D2 receptor, a primary target for antipsychotic efficacy.
Core Structure-Activity Relationships
The biological activity of chlorinated phenothiazines is critically influenced by two main structural components: the substitution on the phenothiazine ring system and the nature of the aminoalkyl side chain at the 10-position.
The Significance of 2-Chloro Substitution
The presence of an electron-withdrawing group at the 2-position of the phenothiazine ring is crucial for potent antipsychotic activity. The chlorine atom in this position enhances the antagonistic activity at the dopamine D2 receptor. It is believed that the electronegative chlorine atom contributes to the proper orientation of the side chain for optimal receptor interaction. While other electron-withdrawing groups like trifluoromethyl (CF3) can be even more potent, this guide focuses on the chlorinated analogs.
The Role of the 10-Aminoalkyl Side Chain
The side chain at the 10-position of the phenothiazine nucleus plays a vital role in determining the potency and pharmacological profile of the compound. Key aspects of the side chain include:
-
Length of the Alkyl Chain: A three-carbon chain separating the nitrogen of the phenothiazine ring and the terminal amino group is optimal for neuroleptic activity. Shortening or lengthening this chain generally leads to a decrease in antipsychotic potency.
-
Nature of the Terminal Amino Group: The basicity and steric bulk of the terminal amino group are important. Tertiary amines generally exhibit higher activity than secondary or primary amines. The incorporation of the terminal nitrogen into a piperazine ring often leads to increased potency compared to a simple dimethylamino group.
Comparative Analysis of D2 Receptor Affinity
The primary mechanism of action for the antipsychotic effects of chlorinated phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. The affinity of these compounds for the D2 receptor is a key indicator of their potential potency. The following table summarizes the in vitro binding affinities (Ki values) of several chlorinated phenothiazine derivatives for the dopamine D2 receptor. A lower Ki value indicates a higher binding affinity.
| Compound | R (Side Chain at Position 10) | Dopamine D2 Receptor Affinity (Ki, nM) | Reference |
| Chlorpromazine | -(CH₂)₃N(CH₃)₂ | 0.55 | |
| Prochlorperazine | -(CH₂)₃-N-piperazinyl-CH₃ | - | |
| Perphenazine | -(CH₂)₃-N-piperazinyl-(CH₂)₂OH | - | |
| Fluphenazine | -(CH₂)₃-N-piperazinyl-(CH₂)₂OH (with CF₃ at C2) | - | |
| Trifluoperazine | -(CH₂)₃-N-piperazinyl-CH₃ (with CF₃ at C2) | 1.1 - 1.2 | [1] |
Note: A comprehensive, directly comparative table for a wide range of 2-chloro-phenothiazine analogs with systematic side-chain variations is challenging to compile from the existing literature. The provided values are indicative and sourced from various studies. Researchers should consult the primary literature for specific experimental conditions.
Experimental Protocols
A fundamental technique for determining the affinity of chlorinated phenothiazines for the dopamine D2 receptor is the competitive radioligand binding assay.
Detailed Methodology for Dopamine D2 Receptor Competitive Radioligand Binding Assay
This protocol outlines a standard procedure for determining the Ki of a test compound for the dopamine D2 receptor using a radiolabeled ligand.
1. Materials and Reagents:
-
Receptor Source: Membranes from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or rat striatal tissue homogenates.
-
Radioligand: [³H]Spiperone or another suitable high-affinity D2 receptor antagonist radioligand.
-
Non-specific Binding Agent: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol or sulpiride).
-
Test Compounds: Chlorinated phenothiazine derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
2. Experimental Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. Determine the protein concentration of the final membrane suspension.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and non-specific binding agent.
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
Visualizing Key Pathways and Workflows
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the activation of the dopamine D2 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR). Antagonism of this receptor by chlorinated phenothiazines blocks these downstream effects.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram outlines the key steps in the experimental workflow for determining the binding affinity of chlorinated phenothiazines to the dopamine D2 receptor.
Caption: Competitive Radioligand Binding Assay Workflow.
Conclusion
The structure-activity relationship of chlorinated phenothiazines is a well-established field, with the 2-chloro substituent and the 10-aminoalkyl side chain being the primary determinants of their antipsychotic potency. The quantitative data from dopamine D2 receptor binding assays provide a clear framework for comparing the efficacy of different analogs. The experimental protocols and pathway diagrams presented in this guide offer valuable resources for researchers and professionals in the field of drug discovery and development, aiding in the rational design of new and improved therapeutic agents for psychotic disorders.
References
Comparing the pharmacological effects of 2-chloro vs 3-chloro phenothiazines
A Comparative Guide to the Pharmacological Effects of 2-Chloro vs. 3-Chloro Phenothiazines
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships (SAR) of pharmacologically active compounds is paramount. This guide provides a detailed comparison of the pharmacological effects of phenothiazines chlorinated at the 2-position versus the 3-position of the tricyclic ring system. This comparison is crucial for the rational design of novel antipsychotic agents with improved efficacy and side-effect profiles.
Introduction to Phenothiazine Pharmacology
Phenothiazines are a class of heterocyclic compounds that form the basis for a number of antipsychotic drugs. Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain, which is implicated in the positive symptoms of schizophrenia. The substitution pattern on the phenothiazine nucleus, particularly at the C-2 and C-10 positions, significantly influences their pharmacological activity.
Core Pharmacological Comparison: 2-Chloro vs. 3-Chloro Substitution
The position of the chlorine atom on the phenothiazine ring is a critical determinant of its antipsychotic potency. The established structure-activity relationship indicates that substitution at the 2-position with an electron-withdrawing group, such as chlorine, is optimal for potent dopamine D2 receptor antagonism.
While substitution at the 3-position with a chlorine atom can enhance antipsychotic activity compared to an unsubstituted phenothiazine, it is generally less effective than substitution at the 2-position.[1] This is a key principle in the design of phenothiazine-based antipsychotics, with the vast majority of clinically successful drugs in this class featuring a 2-position substituent.
Key Pharmacological Differences:
-
Antipsychotic Potency: 2-chloro substituted phenothiazines exhibit greater antipsychotic potency compared to their 3-chloro counterparts. This is attributed to a more favorable interaction with the dopamine D2 receptor.
-
Structure-Activity Relationship (SAR): The SAR for phenothiazines consistently highlights the importance of an electron-withdrawing substituent at the 2-position for mimicking the conformation of dopamine and effectively blocking its receptor.[2][3][4]
Quantitative Data: A Representative Example
To illustrate the high affinity of 2-chloro phenothiazines for the dopamine D2 receptor, the following table presents the binding affinity (Ki) of chlorpromazine, a prototypical 2-chlorophenothiazine. A lower Ki value indicates a higher binding affinity.
| Compound | Substitution | Receptor | Ki (nM) |
| Chlorpromazine | 2-Chloro | Dopamine D2 | 3.1 |
Data sourced from publicly available databases and literature. It is important to note that direct comparative data for a 3-chloro analog from the same study is not available.
Signaling Pathways
The primary signaling pathway affected by phenothiazine antipsychotics is the dopamine D2 receptor pathway. As antagonists, they block the receptor and prevent its activation by dopamine. This leads to a reduction in the downstream signaling cascade.
Experimental Protocols
The determination of the binding affinity of phenothiazine derivatives to the dopamine D2 receptor is a critical experiment in their pharmacological evaluation. A common and robust method is the radioligand binding assay using [3H]spiperone.
Experimental Workflow: Dopamine D2 Receptor Binding Assay
Detailed Methodology: [3H]spiperone Binding Assay for Dopamine D2 Receptor
1. Materials and Reagents:
-
Rat striatal tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[3H]spiperone (specific activity ~70-90 Ci/mmol)
-
Unlabeled spiperone or haloperidol (for non-specific binding determination)
-
2-chloro and 3-chloro phenothiazine test compounds
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
2. Membrane Preparation:
-
Homogenize fresh or frozen rat striatal tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer to a final protein concentration of approximately 0.2-0.5 mg/mL.
3. Binding Assay:
-
Set up assay tubes containing:
-
100 µL of membrane suspension
-
50 µL of [3H]spiperone (final concentration ~0.1-0.5 nM)
-
50 µL of various concentrations of the test compound (2-chloro or 3-chloro phenothiazine) or buffer (for total binding) or a high concentration of unlabeled spiperone/haloperidol (e.g., 10 µM, for non-specific binding).
-
-
Incubate the tubes at 37°C for 15-20 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold Tris-HCl buffer.
4. Quantification and Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion
The pharmacological effects of chlorinated phenothiazines are significantly dictated by the position of the chlorine atom. Structure-activity relationship studies consistently demonstrate that a 2-chloro substitution is optimal for high-affinity dopamine D2 receptor antagonism and, consequently, for potent antipsychotic activity. While 3-chloro phenothiazines may exhibit some activity, they are demonstrably less potent. This fundamental principle continues to guide the development of new phenothiazine derivatives and other antipsychotic agents, underscoring the importance of precise structural modifications in achieving desired pharmacological outcomes. Future research involving direct, quantitative comparisons of 2- and 3-substituted analogs would be invaluable in further refining our understanding of these important therapeutic agents.
References
- 1. SAR of phenothiazine.pptx [slideshare.net]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. [PDF] Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. | Semantic Scholar [semanticscholar.org]
- 4. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts in Phenothiazine Synthesis: Efficacy, Protocols, and Performance
For researchers, scientists, and professionals in drug development, the efficient synthesis of the phenothiazine core is a critical step in the creation of a wide array of therapeutic agents. The choice of catalyst for the key C-S and C-N bond-forming reactions profoundly impacts yield, reaction time, cost, and environmental footprint. This guide provides an objective comparison of common catalytic systems, supported by experimental data, to aid in the selection of the optimal synthetic route.
The synthesis of the phenothiazine tricycle is frequently achieved through a domino or cascade reaction involving intramolecular C-S and C-N cross-coupling. Transition metal catalysts, particularly those based on palladium, copper, and iron, have proven to be the most effective in facilitating this transformation. Below, we compare the performance of these catalytic systems.
Performance Data of Catalysts in Phenothiazine Synthesis
The following table summarizes the quantitative performance of palladium-, copper-, and iron-based catalysts in the synthesis of phenothiazines via C-S/C-N cross-coupling reactions. It is important to note that the reaction conditions have been optimized for each specific catalyst system and may not be directly interchangeable.
| Catalyst System | Key Reactants & Catalyst Loading | Base & Solvent | Temperature & Time | Product Yield (%) | Reference |
| Palladium-Catalyzed | 2,2'-dihalo-N-arylaniline, Palladium Acetate [Pd(OAc)₂] with ligand | K₂CO₃ in t-BuOH | 110 °C, reflux | Good to Excellent (up to 98%) | [1][2] |
| Copper-Catalyzed | (Hetero)aryl ortho-dihalides, ortho-aminobenzenethiols, CuI (ligand-free) | K₃PO₄ in DMF | 120 °C, 48 h | High (up to 91%) | [3][4] |
| Iron-Catalyzed | Aryl halides, arylamines, FeSO₄·7H₂O with 1,10-phenanthroline | KOtBu in DMF | 135 °C, 24 h | Variable (19-96%) | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the adaptation of these methods.
Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the synthesis of 3-anilino-1-azaphenothiazine derivatives.
-
Reactant Preparation : In a suitable reaction vessel, combine 3-chloro-1-azaphenothiazine, the desired substituted amine, palladium acetate [Pd(OAc)₂] as the catalyst, and 1,4-bis(2-hydroxy-3,5-di-tert-butylbenzyl)piperazine as the ligand.
-
Solvent and Base Addition : Add tert-butanol (t-BuOH) as the solvent and potassium carbonate (K₂CO₃) as the base.
-
Reaction Conditions : Heat the mixture to 110 °C and maintain at reflux until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up and Purification : Upon completion, cool the reaction mixture, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography to yield the desired 3-anilino-1-azaphenothiazine derivative.[2]
Copper-Catalyzed Cascade C-S/C-N Coupling
This ligand-free method is effective for the synthesis of various phenothiazines.
-
Reactant Preparation : To a reaction tube, add the (hetero)aryl ortho-dihalide, the corresponding ortho-aminobenzenethiol, and cuprous iodide (CuI) as the catalyst.
-
Solvent and Base Addition : Add dimethylformamide (DMF) as the solvent and potassium phosphate (K₃PO₄) as the base.
-
Reaction Conditions : Seal the tube and heat the mixture to 120 °C for 48 hours.
-
Work-up and Purification : After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography.[3][4]
Iron-Catalyzed Domino C-S/C-N Cross-Coupling
This method presents an environmentally benign and cost-effective alternative.
-
Reactant Preparation : In a reaction vessel, combine the aryl halide, the arylamine, iron(II) sulfate heptahydrate (FeSO₄·7H₂O) as the catalyst, and 1,10-phenanthroline as the ligand.
-
Solvent and Base Addition : Add dimethylformamide (DMF) as the solvent and potassium tert-butoxide (KOtBu) as the base.
-
Reaction Conditions : Heat the reaction mixture to 135 °C for 24 hours.
-
Work-up and Purification : After cooling, dilute the mixture with a suitable solvent and wash with water. The organic layer is then dried and concentrated, and the crude product is purified via column chromatography.[5][6]
Visualizing the Synthetic Workflow and Catalyst Comparison
To better illustrate the experimental process and the logical relationships in catalyst selection, the following diagrams are provided.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of phenothiazines via ligand-free CuI-catalyzed cascade C-S and C-N coupling of aryl ortho-dihalides and ortho-aminobenzenethiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy of 2-Phenylphenol (CID 71017) in Antimicrobial Applications: A Data-Driven Cross-Validation with PubChem
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental findings for 2-Phenylphenol (PubChem CID: 71017) against alternative antimicrobial agents. This analysis is supported by data from PubChem and other scientific literature, focusing on its applications as a post-harvest fungicide and a surface disinfectant.
Executive Summary
2-Phenylphenol (OPP) is a widely used biocide valued for its broad-spectrum antimicrobial activity. This guide cross-validates its performance by comparing its efficacy with common alternatives such as the fungicides imazalil and thiabendazole, and the disinfectant sodium hypochlorite. The data indicates that while 2-phenylphenol is effective against a range of bacteria and fungi, its potency can be influenced by the target microorganism and the presence of organic matter. In post-harvest applications, alternatives like imazalil may offer higher potency against specific citrus pathogens. For surface disinfection, the choice between 2-phenylphenol and sodium hypochlorite depends on the required spectrum of activity, surface compatibility, and safety considerations.
Data Presentation: Quantitative Antimicrobial Efficacy
The following tables summarize the available quantitative data on the antimicrobial activity of 2-Phenylphenol and its alternatives. The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's in vitro antimicrobial potency, representing the lowest concentration that prevents visible growth of a microorganism.
Table 1: Antifungal Activity of 2-Phenylphenol and Alternatives against Post-Harvest Pathogens
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-Phenylphenol | Penicillium digitatum | Not specified | [1] |
| Penicillium italicum | Not specified | [2] | |
| Imazalil | Penicillium digitatum | - | [3] |
| Penicillium italicum | - | [3] | |
| Thiabendazole | Penicillium digitatum | - | [3] |
| Penicillium italicum | - | [3] |
Note: Specific MIC values for 2-Phenylphenol against these key post-harvest pathogens were not available in the reviewed literature, highlighting a gap in publicly accessible data. However, it is widely used in citrus packinghouses to control green and blue mold caused by Penicillium digitatum and Penicillium italicum, respectively[2].
Table 2: Antibacterial Activity of 2-Phenylphenol and Alternatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-Phenylphenol | Staphylococcus aureus | ~139.4 (0.82 mM) | [4] |
| Pseudomonas aeruginosa | >500 (in combination) | [5] | |
| Escherichia coli | Not specified | [6] | |
| Triclosan | Staphylococcus aureus | ≤1.5 | [5] |
| Pseudomonas aeruginosa | 500 | [5] | |
| Escherichia coli | 3 | [5] | |
| Sodium Hypochlorite | Staphylococcus aureus | Variable (concentration and time dependent) | [7] |
| Escherichia coli | Variable (concentration and time dependent) | [6] | |
| Pseudomonas aeruginosa | Variable (concentration and time dependent) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used to evaluate the antimicrobial efficacy of the compounds discussed.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using broth microdilution or agar dilution methods. A standardized protocol, such as those from the Clinical and Laboratory Standards Institute (CLSI), is typically followed.
Workflow for MIC Determination:
Surface Disinfection Efficacy Test
Suspension tests are commonly used to evaluate the effectiveness of disinfectants on surfaces. These tests measure the log reduction in viable microorganisms after a specified contact time.
Experimental Workflow for Surface Disinfection Test:
Cross-Validation of Findings and Comparison with Alternatives
Post-Harvest Fungicide Application
2-Phenylphenol has a long history of use as a post-harvest fungicide on citrus fruits[2]. Its primary mode of action is believed to be the disruption of fungal cell walls and membranes[8].
-
Comparison with Imazalil and Thiabendazole: Studies have shown that resistance to 2-phenylphenol, as well as to imazalil and thiabendazole, has emerged in Penicillium species[2][9]. In terms of cytotoxic effects on isolated rat hepatocytes, the order of toxic potency was determined to be imazalil > 2-phenylphenol > thiabendazole[10]. While direct comparative MIC data is limited, the development of resistance suggests that a rotation of fungicides with different modes of action is a prudent strategy for effective decay control.
Surface Disinfection Application
Phenolic compounds like 2-phenylphenol are used in various disinfectant formulations for healthcare and household settings[3]. They are effective against a broad range of bacteria and fungi[3].
-
Comparison with Sodium Hypochlorite: Sodium hypochlorite (bleach) is a widely used disinfectant with potent bactericidal, virucidal, and fungicidal properties[3]. Phenolic disinfectants can be more effective than hypochlorites in the presence of organic matter, although both are subject to some degree of inactivation[6][11]. However, phenolics may be less effective against certain viruses compared to hypochlorites[3]. The choice of disinfectant often depends on the specific application, with considerations for surface material compatibility, as phenols can be corrosive to some plastics, and safety, as concentrated sodium hypochlorite is a strong irritant[3].
Signaling Pathways and Mechanism of Action
The antimicrobial action of 2-phenylphenol is generally attributed to its ability to disrupt cell membrane integrity and interfere with cellular enzymes, rather than targeting a specific signaling pathway. For a broader class of polyphenols, neurotrophic effects have been associated with the activation of pathways like ERK and PI3K/Akt, but this is not directly linked to the antimicrobial mechanism of 2-phenylphenol[8].
A study on the toxicogenomic effects of 2-phenylphenol on Staphylococcus aureus revealed that it downregulates the biosynthesis of amino acids, particularly those involved in the diaminopimelate (DAP) pathway, which is essential for peptidoglycan cell wall synthesis[4]. This suggests a mechanism of action similar to some antibiotics.
Conceptual Representation of 2-Phenylphenol's Effect on Bacterial Cell Wall Synthesis:
Conclusion
2-Phenylphenol (CID 71017) remains a relevant antimicrobial agent with broad-spectrum activity. For post-harvest applications, while effective, the emergence of resistant fungal strains necessitates consideration of alternative fungicides like imazalil and thiabendazole as part of an integrated pest management strategy. In surface disinfection, its performance is comparable to other broad-spectrum disinfectants, with the choice often depending on the specific use case, including the presence of organic soiling and material compatibility. Further research providing standardized MIC data for 2-phenylphenol against a wider range of clinically and agriculturally important microorganisms would enable a more direct and quantitative comparison with its alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-phenylphenol [sitem.herts.ac.uk]
- 3. Comparison of the activity of antifungal hexapeptides and the fungicides thiabendazole and imazalil against postharvest fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microarray analysis of toxicogenomic effects of Ortho-phenylphenol in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. smj.org.sa [smj.org.sa]
- 6. A comparison of hypochlorite and phenolic disinfectants for disinfection of clean and soiled surfaces and blood spillages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Postharvest decay control fungicides for citrus [redalyc.org]
- 10. journals.flvc.org [journals.flvc.org]
- 11. mdpi.com [mdpi.com]
Cytotoxicity Showdown: 3-Chloro-10H-phenothiazine Derivatives Versus the Veteran Trifluoperazine
A Comparative Analysis for Drug Development Professionals
In the quest for novel and more effective anticancer agents, phenothiazine derivatives have emerged as a promising class of compounds. Their established role as antipsychotic drugs, coupled with a growing body of evidence for their cytotoxic properties, has spurred further investigation into their therapeutic potential in oncology. This guide provides a comparative analysis of the cytotoxicity of 3-Chloro-10H-phenothiazine derivatives against the well-known phenothiazine drug, trifluoperazine, offering researchers and drug development professionals a side-by-side look at their performance based on available experimental data.
Quantitative Cytotoxicity Data: A Comparative Overview
The following table summarizes the half-maximal inhibitory concentration (IC50) values for trifluoperazine and various phenothiazine derivatives, including those with a 3-chloro substitution, across different cancer cell lines. This data provides a quantitative measure of their cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Trifluoperazine | Cisplatin-Resistant Urothelial Carcinoma (T24/R) | 10 - 45 (dose-dependent cytotoxicity observed) | [1][2] |
| Non-Small Cell Lung Cancer (A549) | ~10 - 20 (estimated from graphical data) | [3] | |
| Undifferentiated Neuroblastoma (SH-SY5Y) | 6 | [4] | |
| Differentiated Neuroblastoma (SH-SY5Y) | 12 | [4] | |
| 3-Chloro-4-ethoxy phenyl phenothiazine derivative | Various Cancer Cell Lines | Comparable to a fluoro-derivative | [5] |
| Various Phenothiazine Derivatives | Mouse Colon Carcinoma (CT26) | PP: 47.89, PPO: 24.19 | [6] |
| Human Cervical Cancer (HeLa) | PP: 229.1 | [6] | |
| Human Skin Cancer (MeWo) | PP: 251.9 | [6] | |
| Human Liver Cancer (HepG2) | PPO: 161.3 | [6] | |
| Human Breast Cancer (MCF7) | PPO: 131.7 | [6] |
Experimental Protocols: Assessing Cytotoxicity
The data presented in this guide is primarily derived from in vitro cytotoxicity assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a commonly employed method.
MTT Assay Protocol
This protocol outlines the general steps for determining cell viability and cytotoxicity using the MTT assay.[7][8][9][10]
Objective: To assess the metabolic activity of cells as an indicator of their viability after treatment with test compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Materials:
-
Cell culture medium
-
96-well plates
-
Test compounds (this compound derivatives, trifluoperazine)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Experimental workflow for a typical MTT cytotoxicity assay.
Signaling Pathways in Phenothiazine-Induced Cytotoxicity
The cytotoxic effects of phenothiazine derivatives are often mediated through the induction of apoptosis. Key signaling pathways implicated in this process include the modulation of the Bcl-2 family of proteins and the PI3K/AKT pathway.
Bcl-2 Family and Mitochondrial Apoptosis:
The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway.[11][12][13][14][15] Anti-apoptotic members, such as Bcl-2 and Bcl-xL, prevent the release of cytochrome c from the mitochondria. Conversely, pro-apoptotic members, like Bax and Bak, promote its release. Studies have shown that trifluoperazine can suppress the anti-apoptotic factor Bcl-xL, thereby promoting apoptosis in cancer cells.[1][2] This disruption of the balance between pro- and anti-apoptotic Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in cell death.
PI3K/AKT/β-catenin Pathway:
The PI3K/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its downstream effector, β-catenin, can translocate to the nucleus and activate the transcription of genes involved in cell survival and proliferation. Trifluoperazine has been shown to decrease the phosphorylation of AKT and β-catenin. The lack of phosphorylation of β-catenin prevents its nuclear translocation, leading to decreased expression of target genes that promote cancer cell survival and angiogenesis.
Phenothiazine-induced apoptosis signaling pathways.
Conclusion
The available data suggests that both trifluoperazine and other phenothiazine derivatives, including those with a 3-chloro substitution, exhibit cytotoxic effects against various cancer cell lines. Trifluoperazine has demonstrated potency in the low micromolar range in several cancer models. While direct, extensive comparative data for a wide array of this compound derivatives is still emerging, the initial findings are encouraging and warrant further investigation. The mechanisms of action appear to converge on the induction of apoptosis through the modulation of key signaling pathways such as the Bcl-2 family and PI3K/AKT. For researchers and drug development professionals, the exploration of this compound derivatives represents a fertile ground for the discovery of novel anticancer therapeutics. Further head-to-head studies are crucial to delineate the structure-activity relationships and to identify lead candidates with superior efficacy and selectivity.
References
- 1. Trifluoperazine, an Antipsychotic Drug, Effectively Reduces Drug Resistance in Cisplatin-Resistant Urothelial Carcinoma Cells via Suppressing Bcl-xL: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoperazine and Its Analog Suppressed the Tumorigenicity of Non-Small Cell Lung Cancer Cell; Applicability of Antipsychotic Drugs to Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencerepository.org [sciencerepository.org]
- 5. This compound|CAS 1207-99-4 [benchchem.com]
- 6. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of apoptosis by Bcl‐2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. glpbio.com [glpbio.com]
A Comparative Analysis of Phenothiazine and Azaphenothiazine Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of phenothiazine and azaphenothiazine derivatives, supported by experimental data. This analysis focuses on key therapeutic areas, including anticancer, antimicrobial, and antipsychotic activities, to inform future research and drug discovery efforts.
Introduction
Phenothiazines, a class of heterocyclic compounds, have long been recognized for their diverse pharmacological properties, most notably their antipsychotic effects. The core phenothiazine structure, consisting of a tricyclic ring with nitrogen and sulfur heteroatoms, has been a fertile ground for medicinal chemists. A significant structural modification of this scaffold involves the replacement of one or both benzene rings with a pyridine ring, giving rise to azaphenothiazines. This alteration has been shown to modulate the biological activity of these compounds, leading to a new generation of derivatives with potentially enhanced or novel therapeutic applications. This guide presents a comparative analysis of the bioactivity of phenothiazines and their aza-analogs, with a focus on anticancer and antimicrobial properties, supported by quantitative data and detailed experimental methodologies.
Anticancer Activity
Both phenothiazine and azaphenothiazine derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifactorial, involving the modulation of key signaling pathways, induction of apoptosis, and inhibition of cell proliferation.
Comparative Efficacy
Recent studies have highlighted the potent anticancer activities of azaphenothiazine derivatives, which, in some cases, surpass those of their phenothiazine counterparts. For instance, certain 10-substituted dipyridothiazines, a class of azaphenothiazines, have exhibited impressive activity with IC50 values less than 1 µg/mL against various cancer cell lines, including melanoma, leukemia, and cancers of the breast, colon, and lung.[1] One comparative study found that 10-(2′-Morpholinylethyl)-1-azaphenothiazine derivatives were more potent than the corresponding 1-azaphenothiazine derivatives in their anticancer effects.[2]
The table below summarizes the in vitro anticancer activity of selected phenothiazine and azaphenothiazine derivatives against various human cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phenothiazine | Fluphenazine | Melanoma | - | [3] |
| Trifluoperazine | Melanoma | - | [3] | |
| Thioridazine | Ovarian, Lung, Cervical | - | [4] | |
| Prochlorperazine | Squamous Cell Carcinoma | - | [4] | |
| Promethazine | Leukemia, Colorectal | - | [4] | |
| Azaphenothiazine | 10H-1,9-diazaphenothiazine | Melanoma C-32 | 3.83 | [1] |
| 10H-3,6-diazaphenothiazine | Glioblastoma SNB-19, Melanoma C-32, Breast MCF-7 | < 0.46 µg/mL | [1] | |
| 1,6-diazaphenothiazine derivative | Lung Cancer A549 | 0.25 | [1] | |
| 1,8-diazaphenothiazine derivative | Lung Cancer A549 | 1.82 | [1] |
Caption: Comparative anticancer activity of phenothiazine and azaphenothiazine derivatives.
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (phenothiazine or azaphenothiazine derivatives) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Activity
Phenothiazines and their aza-analogs have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.
Comparative Efficacy
While extensive direct comparative studies are still emerging, available data suggests that both classes of compounds exhibit promising antimicrobial activity. The introduction of the pyridine ring in azaphenothiazines can influence the spectrum and potency of their antimicrobial effects. For instance, a study on novel azaphenothiazine derivatives containing a quinoline moiety showed the highest activity against Enterococcus faecalis and Escherichia coli.[5] Another study highlighted that S-oxide analogs of N-aminoalkylated azaphenothiazines exhibited selective antibacterial activity, with sulfoxides showing broad inhibition and sulfones being more selective towards gram-negative bacteria.
The table below provides a summary of the antimicrobial activity of selected phenothiazine and azaphenothiazine derivatives.
| Compound Class | Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |
| Phenothiazine | Thioridazine | Mycobacterium tuberculosis | - | [6] |
| Chlorpromazine | Mycobacterium tuberculosis | - | [6] | |
| Azaphenothiazine | Quinobenzothiazine derivative (1d) | Enterococcus faecalis, Escherichia coli | High activity (specific MIC not stated) | [5] |
| Azaphenothiazine sulfoxide (12c) | Escherichia coli | Fourfold higher potency than reference drug | [7] | |
| Azaphenothiazine sulfone (14c) | Candida albicans | 1.2 | [7] |
Caption: Comparative antimicrobial activity of phenothiazine and azaphenothiazine derivatives.
Experimental Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A positive control well (broth with inoculum, no drug) and a negative control well (broth only) are also included.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The bioactivity of phenothiazines and azaphenothiazines is intricately linked to their ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Key Signaling Pathways
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Both phenothiazine and azaphenothiazine derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.[4]
-
PI3K/AKT Pathway: This pathway is a key regulator of cell growth, survival, and metabolism. Inhibition of the PI3K/AKT pathway is another important mechanism underlying the anticancer activity of these compounds.[4]
-
PP2A Pathway: Protein phosphatase 2A (PP2A) is a tumor suppressor that is often inactivated in cancer. Some phenothiazines have been shown to reactivate PP2A, leading to apoptosis in cancer cells.
-
Calmodulin Inhibition: Phenothiazines are known inhibitors of calmodulin, a calcium-binding protein involved in numerous cellular processes, including cell cycle regulation. This inhibition is thought to contribute to their anticancer and antipsychotic effects.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by phenothiazine and azaphenothiazine derivatives and a general workflow for a bioactivity screening experiment.
Caption: General workflow for synthesis and bioactivity screening.
Caption: Key signaling pathways modulated by phenothiazines and azaphenothiazines.
Conclusion
The structural modification of the phenothiazine scaffold to yield azaphenothiazines represents a promising strategy for the development of novel therapeutic agents. The available data indicates that azaphenothiazine derivatives often exhibit potent anticancer and antimicrobial activities, in some instances superior to their phenothiazine precursors. The diverse mechanisms of action, involving the modulation of critical cellular signaling pathways, provide a strong rationale for their continued investigation. This guide provides a foundational comparison to aid researchers in the design and evaluation of new phenothiazine and azaphenothiazine-based drug candidates. Further head-to-head comparative studies under standardized conditions will be invaluable in elucidating the full therapeutic potential of this versatile class of compounds.
References
- 1. Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antimicrobial activity of novel azaphenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 3-Chloro-10H-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3-Chloro-10H-phenothiazine in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
The appropriate level of personal protective equipment must be worn at all times when handling this compound to prevent skin contact, eye damage, and respiratory irritation.[1][2][3] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber). Gloves must be inspected before use and removed using the proper technique. | To prevent skin contact and absorption. |
| Eye & Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when splashing is possible.[2][4] | To protect against eye irritation or serious eye damage from dust or splashes.[1][2][3] |
| Skin & Body Protection | A lab coat or chemical-resistant clothing is required. For significant exposure risk, chemical-resistant overalls may be necessary.[1][5] | To prevent skin irritation and contamination of personal clothing.[1][2][3] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts should be worn.[1] | To prevent respiratory tract irritation.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedure
Follow this workflow to ensure the safe handling of this compound during laboratory procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization and Segregation:
-
Solid Waste: Unused this compound, contaminated absorbent materials (e.g., paper towels), and single-use PPE (e.g., gloves) should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not empty into drains.[1][2]
-
Contaminated Labware: Reusable glassware and equipment should be decontaminated. If decontamination is not possible, it should be disposed of as hazardous solid waste.
Disposal Procedure:
-
Collection: Place all waste in suitable, closed containers.[1]
-
Labeling: Clearly label the waste containers with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1]
-
Arrangement for Disposal: Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[2] Adhere to all local, regional, and national hazardous waste regulations.[1]
Emergency Procedures
In the event of an accidental exposure or spill, follow these immediate steps:
| Incident | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Clean mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][6] |
| Spill | Ensure adequate ventilation. Sweep up and shovel the spilled solid into a suitable container for disposal. Avoid generating dust.[1][3] |
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
